Technical Documentation Center

Phenyl(o-tolyloxy)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Phenyl(o-tolyloxy)acetic acid
  • CAS: 53498-63-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Phenyl(o-tolyloxy)acetic Acid: Structural Properties, Synthesis, and PPAR Modulatory Potential

Executive Summary Phenyl(o-tolyloxy)acetic acid (CAS No. 53498-63-8), systematically known as 2-(2-methylphenoxy)-2-phenylacetic acid, is a specialized organic compound characterized by an α-aryloxyphenylacetic acid scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenyl(o-tolyloxy)acetic acid (CAS No. 53498-63-8), systematically known as 2-(2-methylphenoxy)-2-phenylacetic acid, is a specialized organic compound characterized by an α-aryloxyphenylacetic acid scaffold. In the realm of medicinal chemistry and drug development, this structural motif is highly prized as a foundational backbone for designing dual peroxisome proliferator-activated receptor (PPAR) α/γ agonists. Unlike traditional thiazolidinediones (TZDs) which often cause adverse weight gain and edema, derivatives of the α-aryloxyphenylacetic acid class exhibit potent antihyperglycemic and lipid-modulating activities with improved safety profiles [1].

This whitepaper provides an in-depth analysis of the physicochemical properties, structural biology, chemical synthesis, and in vitro evaluation protocols for phenyl(o-tolyloxy)acetic acid and its derivatives.

Chemical Identity and Physicochemical Data

Understanding the exact physicochemical properties of phenyl(o-tolyloxy)acetic acid is critical for predicting its pharmacokinetics (ADME profile) and receptor-binding affinity. The lipophilicity (XlogP) and collision cross-section (CCS) values are particularly relevant for optimizing cellular permeability and mass spectrometry detection [2].

Table 1: Physicochemical Properties of Phenyl(o-tolyloxy)acetic Acid

PropertyValue / Description
IUPAC Name 2-(2-methylphenoxy)-2-phenylacetic acid
Common Name Phenyl(o-tolyloxy)acetic acid
CAS Number 53498-63-8
Molecular Formula C15H14O3
Monoisotopic Mass 242.0943 Da
Predicted XlogP 3.5
SMILES CC1=CC=CC=C1OC(C2=CC=CC=C2)C(=O)O
InChIKey JUMFHPAEVFSSKZ-UHFFFAOYSA-N
Major MS Adducts (m/z) [M+H]+: 243.10158; [M-H]-: 241.08702

Structural Biology and Pharmacological Mechanism

The α-aryloxyphenylacetic acid derivatives differentiate themselves from conventional amphiphilic PPAR agonists. Traditional agonists feature an acidic "headgroup" tethered via a long aliphatic chain to a lipophilic "tail." In contrast, the compact nature of the phenylacetic acid—substituted at the α-position with an o-tolyloxy group—allows for unique, high-affinity interactions within the PPARγ Ligand Binding Domain (LBD) [1].

Mechanistic Causality: The carboxylate group of the acetic acid moiety acts as the critical pharmacophore, forming a network of hydrogen bonds with residues His323, His449, and Tyr473 in the AF-2 helix region of PPARγ. This interaction stabilizes the active conformation of the receptor, enabling the recruitment of coactivators. Simultaneously, the o-tolyl and phenyl rings engage in hydrophobic and π-π interactions with residues like Phe363 and Cys285, anchoring the molecule deep within the binding pocket [1, 3].

PPAR_Pathway Agonist α-Aryloxyphenylacetic Acid (Agonist) PPAR PPARα/γ LBD Agonist->PPAR Binds LBD Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer Dimerizes RXR RXR Receptor RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds Promoter Transcription Target Gene Transcription PPRE->Transcription Activates

Fig 1: Mechanism of PPAR activation and gene transcription by α-aryloxyphenylacetic acids.

Chemical Synthesis Workflow

The synthesis of phenyl(o-tolyloxy)acetic acid relies on a highly efficient bimolecular nucleophilic substitution (SN2) followed by ester hydrolysis.

SynthesisWorkflow Step1 1. Reactant Preparation α-bromophenylacetate + o-cresol Step2 2. SN2 Coupling K2CO3, DMF, 80°C Step1->Step2 Step3 3. Ester Hydrolysis LiOH, THF/H2O Step2->Step3 Step4 4. Acidification & Extraction HCl (pH 2), EtOAc Step3->Step4 Step5 5. Purification Recrystallization / Silica Gel Step4->Step5 Product Phenyl(o-tolyloxy)acetic acid (Pure Compound) Step5->Product

Fig 2: Step-by-step synthetic workflow for phenyl(o-tolyloxy)acetic acid.

Step-by-Step Synthetic Protocol
  • Reagent Preparation : Dissolve 1.0 equivalent of ethyl α-bromophenylacetate and 1.1 equivalents of o-cresol (2-methylphenol) in anhydrous N,N-dimethylformamide (DMF).

    • Causality: A polar aprotic solvent like DMF is selected because it solvates cations effectively while leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SN2 displacement of the bulky α-bromophenylacetate.

  • Nucleophilic Substitution : Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Heat the mixture to 80°C under an inert nitrogen atmosphere for 4-6 hours.

    • Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate o-cresol (pKa ~10.2) but weak enough to prevent unwanted side reactions, such as the elimination of the α-bromo ester or premature ester hydrolysis.

  • Ester Hydrolysis : Cool the reaction to room temperature. Add a solution of lithium hydroxide (LiOH, 2.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water. Stir for 2 hours.

  • Acidification and Extraction : Remove the THF in vacuo. Acidify the remaining aqueous layer with 1M HCl to pH ~2 to precipitate the free carboxylic acid. Extract the aqueous phase three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Concentrate the organic layer under reduced pressure. Purify the crude product via recrystallization from an ethanol/water mixture to yield pure phenyl(o-tolyloxy)acetic acid.

In Vitro Evaluation: PPAR Transactivation Assay Protocol

To validate the efficacy and potency of synthesized α-aryloxyphenylacetic acid derivatives, researchers employ a cell-based GAL4 chimeric receptor transactivation assay. This protocol is designed as a self-validating system to ensure absolute data integrity [1, 3].

Step-by-Step Methodology
  • Cell Culture & Transfection : Cultivate HEK293 cells in DMEM supplemented with 10% FBS. Transiently co-transfect the cells using a liposomal reagent with three plasmids:

    • A reporter plasmid containing the GAL4 upstream activating sequence (UAS) linked to a firefly luciferase gene.

    • An expression vector for the GAL4 DNA-binding domain fused to the human PPARα or PPARγ LBD.

    • A constitutively active Renilla luciferase vector.

    • Causality: The GAL4 chimeric system is utilized instead of full-length PPARs to eliminate background noise from endogenous nuclear receptors. The Renilla vector acts as an internal control, validating the system against variations in cell viability or transfection efficiency.

  • Compound Treatment : 24 hours post-transfection, replace the medium with serum-free DMEM containing phenyl(o-tolyloxy)acetic acid at varying concentrations (0.01 μM to 10 μM) dissolved in DMSO. Ensure the final DMSO concentration remains below 0.1% to prevent solvent-induced cytotoxicity. Include Rosiglitazone as a positive control for PPARγ and Fenofibrate for PPARα.

  • Incubation : Incubate the treated cells for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Dual-Luciferase Assay : Lyse the cells using a passive lysis buffer. Sequentially add the firefly luciferase substrate and the Renilla substrate, measuring the luminescence of each using a microplate luminometer.

  • Data Analysis : Normalize the firefly luciferase activity against the Renilla luciferase signal. Calculate the EC₅₀ values using non-linear regression analysis (e.g., a four-parameter logistic curve).

Conclusion

Phenyl(o-tolyloxy)acetic acid represents a critical structural paradigm in the development of next-generation metabolic disease therapeutics. By leveraging the unique spatial geometry of the α-aryloxyphenylacetic acid scaffold, drug development professionals can fine-tune PPARα/γ dual agonism, maximizing lipid-lowering and insulin-sensitizing effects while minimizing the adverse toxicological profiles of legacy compounds.

References

  • Shi, G., et al. (2005). "Design and Synthesis of α-Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPARα/γ Dual Agonists with Potent Antihyperglycemic and Lipid Modulating Activity." Journal of Medicinal Chemistry, 48(13), 4432-4445. URL: [Link]

  • PubChemLite Database. (2026). "Compound Summary for CAS 53498-63-8 (2-(2-methylphenoxy)-2-phenylacetic acid)." Université du Luxembourg / PubChem. URL: [Link]

  • Sauerberg, P., et al. (2002). "Novel Tricyclic-α-alkyloxyphenylpropionic Acids: Dual PPARα/γ Agonists with Hypolipidemic and Antidiabetic Activity." Journal of Medicinal Chemistry, 45(4), 789–804. URL: [Link]

Exploratory

Synthesis Pathways and Mechanistic Applications of Phenyl(o-tolyloxy)acetic Acid: A Comprehensive Technical Guide

Executive Summary Phenyl(o-tolyloxy)acetic acid—chemically designated as α -(2-methylphenoxy)phenylacetic acid (CAS: 53498-63-8)—is a highly privileged structural scaffold in modern medicinal chemistry. It serves as the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenyl(o-tolyloxy)acetic acid—chemically designated as α -(2-methylphenoxy)phenylacetic acid (CAS: 53498-63-8)—is a highly privileged structural scaffold in modern medicinal chemistry. It serves as the foundational pharmacophore for a class of peroxisome proliferator-activated receptor (PPAR) α / γ dual agonists, which are critical in the therapeutic management of type 2 diabetes and dyslipidemia ()[1].

As a Senior Application Scientist, I have structured this guide to move beyond standard synthetic recipes. Here, we dissect the causality behind experimental choices, establish self-validating protocols, and map the pharmacological signaling pathways of this critical molecule.

Mechanistic Pathways for Synthesis

The assembly of the α -aryloxyphenylacetic acid core requires precise control over carbon-oxygen bond formation. We evaluate two primary synthetic strategies: the robust classical approach and an advanced catalytic methodology.

Pathway A: Classical Williamson-Type Etherification

The most direct and scalable method involves the nucleophilic substitution ( SN​2 ) of an α -halophenylacetic acid with a substituted phenol.

  • Causality & Logic: The α -carbon of α -bromophenylacetic acid is exceptionally electrophilic due to the synergistic electron-withdrawing effects of the adjacent phenyl ring and the carboxylic acid group. Utilizing a mild base (e.g., K2​CO3​ ) in a polar aprotic solvent (e.g., DMF) selectively deprotonates the o-cresol without hydrolyzing the α -bromo acid, generating a highly nucleophilic o-cresolate anion that attacks the α -carbon with absolute regioselectivity[1].

Pathway B: Rh(II)-Catalyzed Carbenoid Insertion

For late-stage functionalization or library generation, a modern catalytic approach utilizes Rh(II)-catalyzed arylation of diazo reagents with non-prefunctionalized aryl ethers ()[2].

  • Causality & Logic: The Rh2​(esp)2​ catalyst selectively decomposes diazo Meldrum’s acid to form a highly reactive electrophilic rhodium carbenoid. This intermediate undergoes direct insertion into the electron-rich o-tolyl phenyl ether. Subsequent nucleophilic lysis and decarboxylation yield the arylacetic acid framework. This pathway bypasses the use of highly toxic α -halo acids and prevents the formation of Büchner addition side products[2].

Expertise Insight: Stereochemical Considerations

The α -carbon in phenyl(o-tolyloxy)acetic acid is a chiral center. Pathway A inherently yields a racemic mixture. Because the (S) -enantiomer often exhibits superior binding affinity to the PPAR γ ligand-binding domain (LBD), researchers must either perform downstream chiral resolution (via preparative chiral HPLC) or employ a stereoselective synthesis utilizing a lactate-derived chiral auxiliary prior to the halogenation step to dictate the stereochemistry of the SN​2 inversion[1].

Experimental Methodologies (Step-by-Step)

Protocol 1: Synthesis via Williamson-Type Etherification (Pathway A)

Synthesis_Workflow Start1 o-Cresol Base K2CO3 / DMF (Deprotonation) Start1->Base Start2 alpha-Bromophenylacetic Acid SN2 SN2 Etherification (80°C, 6-8h) Start2->SN2 Base->SN2 Workup Acidic Quench & Extraction SN2->Workup Product Phenyl(o-tolyloxy)acetic Acid Workup->Product

Caption: Step-by-step synthetic workflow for the Williamson-type etherification pathway.

Step-by-Step Procedure:

  • Phenoxide Generation: In a flame-dried 250 mL round-bottom flask, dissolve 1.0 eq (10 mmol) of o-cresol in 50 mL of anhydrous DMF. Add 2.0 eq (20 mmol) of finely powdered anhydrous K2​CO3​ . Stir at 25°C for 30 minutes.

  • Electrophile Addition: Slowly add 1.1 eq (11 mmol) of α -bromophenylacetic acid dropwise over 15 minutes to prevent localized exothermic spikes.

  • Thermal Activation: Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 6–8 hours.

  • Quenching & Extraction: Cool to room temperature, quench with 100 mL of H2​O , and acidify the aqueous layer to pH 2 using 1M HCl. Extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and recrystallize from ethanol/water.

Self-Validating System (In-Process Control): The reaction progress is self-validating via TLC (Hexane:EtOAc 7:3). The highly polar α -bromophenylacetic acid ( Rf​≈0.1 ) is consumed, yielding the less polar ether product ( Rf​≈0.4 ). Furthermore, 1H NMR analysis of the crude mixture will show the disappearance of the α -bromo proton singlet at ~5.3 ppm and the emergence of the α -aryloxy proton singlet at ~5.6 ppm.

Protocol 2: Rh(II)-Catalyzed Modular Synthesis (Pathway B)

Step-by-Step Procedure:

  • Catalyst Initiation: In a dry Schlenk tube, combine o-tolyl phenyl ether (1.0 mmol) and diazo Meldrum's acid (1.2 mmol) in 5 mL of anhydrous toluene.

  • Carbenoid Formation: Add 0.25 mol % of Rh2​(esp)2​ catalyst. Stir at room temperature for 18 hours.

  • Lysis & Decarboxylation: Add 2 mL of a H2​O /THF mixture and heat to 80°C for 4 hours to induce nucleophilic lysis and decarboxylation.

  • Isolation: Extract with dichloromethane, dry, and purify via flash column chromatography[2].

Self-Validating System (In-Process Control): The decomposition of the diazo reagent is visually self-validating through the stoichiometric evolution of N2​ gas. The completion of the carbenoid insertion is confirmed when gas evolution ceases and the characteristic diazo IR stretch (~2100 cm−1 ) completely disappears.

Quantitative Data & Yield Analysis

The selection of a synthetic pathway depends heavily on the project scale and functional group requirements. The table below summarizes the critical metrics for both methodologies.

MetricPathway A: SN​2 EtherificationPathway B: Rh(II) Catalysis
Overall Yield 75% – 85%60% – 70%
Reaction Time 6 – 8 hours22 hours (18h insertion + 4h lysis)
Reagent Toxicity High ( α -bromophenylacetic acid)Low (Diazo Meldrum's acid)
Scalability Excellent (Multi-gram to Kilo scale)Moderate (Constrained by Rh catalyst cost)
Regioselectivity Absolute (Pre-determined by starting materials)High (Directed by electronic effects of the ether)

Mechanistic Signaling & Pharmacological Application

Phenyl(o-tolyloxy)acetic acid derivatives are engineered to act as potent dual agonists for PPAR α and PPAR γ . From a structural biology perspective, the α -aryloxyphenylacetic acid core mimics endogenous polyunsaturated fatty acid ligands.

Upon entry into the cell, the carboxylate group of the synthesized acid forms critical hydrogen bond networks with the activation function-2 (AF-2) helix—specifically interacting with residues Tyr473, His323, and His449 within the PPAR γ LBD. This interaction stabilizes the active conformation of the receptor, facilitating the recruitment of coactivators and driving the transcription of genes responsible for lipid metabolism and insulin sensitization[1].

PPAR_Pathway Ligand Phenyl(o-tolyloxy)acetic Acid (Dual Agonist) PPAR_alpha PPAR-alpha Receptor (Liver/Muscle) Ligand->PPAR_alpha Binds LBD PPAR_gamma PPAR-gamma Receptor (Adipose Tissue) Ligand->PPAR_gamma Binds LBD Heterodimer_A RXR Heterodimerization PPAR_alpha->Heterodimer_A Heterodimer_G RXR Heterodimerization PPAR_gamma->Heterodimer_G Gene_A Transcription of Lipid Metabolism Genes Heterodimer_A->Gene_A Coactivator Recruitment Gene_G Transcription of Insulin Sensitization Genes Heterodimer_G->Gene_G Coactivator Recruitment Outcome Antihyperglycemic & Hypolipidemic Effects Gene_A->Outcome Gene_G->Outcome

Caption: Mechanistic signaling of phenyl(o-tolyloxy)acetic acid as a PPAR dual agonist.

References

  • Title: Design and Synthesis of α -Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPAR α / γ Dual Agonists with Potent Antihyperglycemic and Lipid Modulating Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Modular Synthesis of Arylacetic Acid Esters, Thioesters, and Amides from Aryl Ethers via Rh(II)-Catalyzed Diazo Arylation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Thermodynamic Solvation of Phenyl(o-tolyloxy)acetic Acid in Organic Solvents

Executive Summary & Molecular Architecture In pharmaceutical intermediate synthesis and agrochemical formulation, predicting and controlling the solubility of complex organic molecules is a fundamental prerequisite for p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In pharmaceutical intermediate synthesis and agrochemical formulation, predicting and controlling the solubility of complex organic molecules is a fundamental prerequisite for process optimization. This guide provides an in-depth mechanistic analysis and experimental framework for determining the solubility of phenyl(o-tolyloxy)acetic acid (CAS 53498-63-8) across various organic solvent classes.

Systematically identified as1[1], this compound is a sterically hindered aryloxyacetic acid. To master its solubility, we must first deconstruct its molecular architecture:

  • The Carboxylic Acid Core: Provides strong hydrogen bond donor and acceptor capabilities. In the solid state, this typically drives the formation of highly stable, tightly packed hydrogen-bonded dimers.

  • The Ether Linkage & Aryl Rings: The molecule features an o-tolyloxy group and an alpha-phenyl ring. Unlike simpler, planar analogs such as 2[2] or3[3], the bulky alpha-phenyl group creates significant steric hindrance.

The Causality of Solvation: This steric bulk forces the molecule into a non-planar conformation, which inherently disrupts efficient crystal packing. By lowering the crystal lattice energy, the energetic barrier to dissolution is reduced. Consequently, phenyl(o-tolyloxy)acetic acid exhibits enhanced solubility in lipophilic and moderately polar organic solvents compared to its unsubstituted counterparts.

SolvationThermodynamics Solid Phenyl(o-tolyloxy)acetic acid (Solid Crystal Lattice) Endo1 Lattice Energy Disruption (Endothermic +ΔH) Solid->Endo1 Endo2 Solvent Cavity Formation (Endothermic +ΔH) Endo1->Endo2 Exo Solute-Solvent Interactions (Exothermic -ΔH) Endo2->Exo HBond H-Bonding (Protic Solvents) Exo->HBond PiPi Pi-Pi Stacking (Aromatic Solvents) Exo->PiPi VdW Van der Waals (Non-polar Solvents) Exo->VdW Equilibrium Thermodynamic Equilibrium (Saturated Solution) HBond->Equilibrium PiPi->Equilibrium VdW->Equilibrium

Fig 1: Thermodynamic pathways governing the solvation of phenyl(o-tolyloxy)acetic acid.

Quantitative Solubility Matrix

While highly specific empirical data for CAS 53498-63-8 is proprietary, we can rigorously extrapolate its solubility profile based on the established thermodynamic behavior of homologous complex aryloxyacetic acids, such as4[4] and baseline2[2].

The table below summarizes the expected solubility behavior across distinct solvent classes at 25°C:

Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Rationale
Polar Protic Methanol, EthanolHigh (>100 mg/mL)Strong H-bonding with the -COOH group readily disrupts carboxylic acid dimers.
Polar Aprotic Acetone, Ethyl AcetateHigh (>100 mg/mL)Favorable dipole interactions; acts as an H-bond acceptor for the acidic proton.
Halogenated Dichloromethane, ChloroformHigh (>100 mg/mL)High solvent polarizability matches the electron-rich aryl rings, stabilizing the solute.
Aromatic Toluene, BenzeneModerate to High Favorable π−π stacking interactions with the o-tolyl and alpha-phenyl groups.
Ethers THF, Diethyl EtherModerate (~50 mg/mL)Ether oxygen coordinates with the acidic proton, though bulkiness limits total saturation.
Aliphatic n-Heptane, HexaneLow (<5 mg/mL)Weak Van der Waals forces are insufficient to overcome the lattice energy of H-bonded dimers.

Experimental Protocol: Self-Validating Solubility Determination

To generate publication-grade, actionable solubility data for process scale-up, kinetic dissolution artifacts must be eliminated. The Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard.

The following protocol is designed as a self-validating system: it inherently proves that thermodynamic equilibrium has been reached, ensuring trustworthiness in your data.

SolubilityWorkflow Step1 Solvent Saturation Step2 Isothermal Equilibration Step1->Step2 Step3 Phase Separation (PTFE Filter) Step2->Step3 Step4 HPLC-UV Analysis Step3->Step4 Step5 Validation (ΔC < 5% at 48h) Step4->Step5

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology:
  • Solvent Saturation: Add an excess amount of solid phenyl(o-tolyloxy)acetic acid (e.g., 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed amber glass vial. Causality: Excess solid ensures the solution reaches maximum thermodynamic saturation rather than a kinetic plateau.

  • Isothermal Equilibration: Place the vials in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM. Causality: Solvation is highly temperature-dependent[2]; minor temperature fluctuations can cause supersaturation and precipitation, skewing results.

  • Time-Course Sampling (The Validation Step): Extract 100 µL aliquots at exactly 24 hours and 48 hours .

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 5 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Do NOT use Nylon filters. The amide backbone of Nylon will hydrogen-bond with the carboxylic acid moiety of the solute, stripping it from the solution and yielding artificially low concentration readings.

  • Quantification: Dilute the filtered supernatant with the mobile phase and analyze via HPLC-UV against a validated calibration curve.

  • Data Validation: Compare the calculated concentrations at 24h and 48h. If the difference ( ΔC ) is < 5%, thermodynamic equilibrium is confirmed. If > 5%, continue equilibration for another 24 hours.

Troubleshooting & Process Optimization

  • Recrystallization via Co-Solvency: If purifying phenyl(o-tolyloxy)acetic acid, utilize a solvent/anti-solvent pair. Because the compound is highly soluble in alcohols but poorly soluble in aliphatic hydrocarbons, an Ethanol/Heptane or Toluene/Heptane binary mixture allows you to fine-tune the dielectric constant, forcing controlled crystallization[2].

  • Temperature Effects: The dissolution of crystalline aryloxyacetic acids is generally endothermic. If the compound is not dissolving at room temperature during a reaction setup, gentle heating will exponentially increase solubility by providing the enthalpy required for solvent cavity formation[2].

  • Aqueous-Organic Interfaces: While this guide focuses on organic solvents, note that in biphasic systems, adjusting the pH above the molecule's pKa (~3.5–4.0) will deprotonate the acid, driving the compound entirely into the aqueous phase as a highly soluble sodium or amine salt[3][4].

References

  • PubChemLite. "53498-63-8 (C15H14O3) - Structural Information and Monoisotopic Mass". Available at: [Link]

  • Wikipedia. "MCPA - Behaviors and Solubility". Available at:[Link]

  • Drugs.com. "Ethacrynic Sodium Injection: Package Insert / Prescribing Info (Aryloxyacetic Acid Derivatives)". Available at: [Link]

Sources

Exploratory

High-Resolution Mass Spectrometry and Physicochemical Profiling of Phenyl(o-tolyloxy)acetic Acid: A Technical Guide

Executive Summary & Pharmacological Context Phenyl(o-tolyloxy)acetic acid (CAS 53498-63-8), systematically known as 2-(2-methylphenoxy)-2-phenylacetic acid, is a structurally complex aryloxyacetic acid derivative[1]. In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Phenyl(o-tolyloxy)acetic acid (CAS 53498-63-8), systematically known as 2-(2-methylphenoxy)-2-phenylacetic acid, is a structurally complex aryloxyacetic acid derivative[1]. In medicinal chemistry, the aryloxyacetic acid scaffold serves as a privileged pharmacophore, most notably recognized for its role in peroxisome proliferator-activated receptor (PPAR) agonism—a primary target for lipid-lowering and anti-diabetic therapeutics.

For researchers and drug development professionals, the accurate determination of this compound's molecular weight and exact mass is a foundational requirement. These metrics are critical for structural elucidation, pharmacokinetic (PK) profiling, and stringent quality control during the synthesis of aryloxyacetic acid libraries.

Physicochemical Parameters & Mass Specifications

A fundamental principle in mass spectrometry and formulation chemistry is distinguishing between average molecular weight (used for macroscopic stoichiometry) and monoisotopic exact mass (used for high-resolution molecular identification)[2].

  • Average Molecular Weight (242.27 g/mol ): Calculated using the weighted average of all naturally occurring isotopes. This value is utilized when weighing the compound for in vitro assays or formulation.

  • Monoisotopic Exact Mass (242.0943 Da): Calculated using only the principal, most abundant isotopes ( 12C , 1H , 16O ). This is the precise target mass used in High-Resolution Mass Spectrometry (HRMS)[1].

Table 1: Quantitative Physicochemical and Mass Data
ParameterValueAnalytical Significance
IUPAC Name 2-(2-methylphenoxy)-2-phenylacetic acidDefines structural connectivity.
CAS Number 53498-63-8Unique chemical registry identifier.
Molecular Formula C₁₅H₁₄O₃Basis for isotopic distribution calculations.
Average Molecular Weight 242.27 g/mol Required for molarity calculations in assays.
Monoisotopic Exact Mass 242.094294 DaTarget for Orbitrap/TOF MS identification.
Predicted [M-H]⁻ m/z 241.08702Primary ion observed in negative ESI mode.
Predicted[M+H]⁺ m/z 243.10158Primary ion observed in positive ESI mode.

Analytical Methodology: LC-HRMS Protocol for Exact Mass Determination

To empirically validate the exact mass of phenyl(o-tolyloxy)acetic acid, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed. The following methodology details not just the steps, but the physicochemical causality behind each operational choice.

Step-by-Step Workflow & Causality
  • Sample Preparation: Dissolve the analyte in MS-grade methanol to a final concentration of 1 µg/mL.

    • Causality: Methanol ensures complete solvation of the highly hydrophobic phenyl and o-tolyl rings while remaining fully miscible with reversed-phase LC aqueous gradients.

  • Chromatographic Separation (UHPLC):

    • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Solvent A (Water + 5 mM ammonium acetate, pH ~6.8); Solvent B (Acetonitrile).

    • Causality: While positive ionization benefits from acidic modifiers like formic acid, negative electrospray ionization (ESI-) of carboxylic acids is optimized at near-neutral pH. Ammonium acetate buffers the eluent, driving the equilibrium toward the deprotonated[M-H]⁻ species without suppressing the ionization signal.

  • Ionization (ESI Negative Mode):

    • Operate the electrospray source in negative mode. The carboxylic acid moiety acts as a strong hydrogen donor (pKa ~ 3.5-4.5), readily yielding stable [M-H]⁻ ions.

  • Mass Analysis (Orbitrap/TOF):

    • Lock Mass Calibration: Continuously infuse Leucine Enkephalin as an internal lock mass.

    • Causality: Real-time lock mass correction acts as a self-validating mechanism. It continuously compensates for instrumental drift, ensuring the mass accuracy remains within the strict < 3 ppm threshold required for definitive elemental composition assignment.

LCHRMS_Workflow Sample Sample Prep (Analyte in MeOH) LC UHPLC Separation (C18 Column) Sample->LC Injection ESI ESI Source (Negative Mode) LC->ESI Eluent MassAnalyzer Orbitrap HRMS (Exact Mass: 242.0943) ESI->MassAnalyzer [M-H]- Ions Data Data Analysis (Mass Defect & Isotope) MassAnalyzer->Data Spectra

Fig 1: LC-HRMS workflow for exact mass determination of phenyl(o-tolyloxy)acetic acid.

Data Interpretation and Self-Validation

A robust analytical system must validate its own outputs. In HRMS, the exact mass of phenyl(o-tolyloxy)acetic acid is confirmed through two concurrent, independent metrics:

  • Mass Accuracy (ppm Error): The observed mass of the [M-H]⁻ ion must be compared to the theoretical exact mass (241.08702 Da). The mass error is calculated as: Error (ppm) =[(Observed Mass - Theoretical Mass) / Theoretical Mass] × 10⁶. An error of ≤ 3 ppm confirms the molecular formula C₁₅H₁₄O₃.

  • Isotopic Fine Structure Validation: The naturally occurring 13C isotope (approx. 1.1% abundance per carbon atom) will generate an[M-H+1]⁻ peak at m/z 242.0904. For a 15-carbon molecule, the M+1 peak intensity must be approximately 16.5% ( 15×1.1% ) of the monoisotopic peak. Observing this exact isotopic ratio validates the carbon count independently of the exact mass measurement, creating a closed-loop validation system.

Biological Significance of the Aryloxyacetic Acid Scaffold

Beyond analytical characterization, the structural topology of phenyl(o-tolyloxy)acetic acid—comprising a lipophilic tail (the aromatic rings) and an acidic headgroup (the acetic acid moiety)—mimics endogenous free fatty acids. This structural homology allows aryloxyacetic acids to penetrate the cell membrane and bind to nuclear receptors, specifically acting as ligands for the PPAR signaling pathway.

PPAR_Pathway Ligand Aryloxyacetic Acid (Ligand) PPAR PPAR Receptor (Cytosol/Nucleus) Ligand->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex Dimerizes with RXR RXR (Retinoid X Receptor) RXR->Complex Dimerizes with PPRE PPRE (DNA Promoter) Complex->PPRE Binds to Transcription Gene Transcription (Lipid Metabolism) PPRE->Transcription Initiates

Fig 2: Mechanism of action for aryloxyacetic acid derivatives via PPAR signaling.

References

  • Wikipedia (2026). C15H14O3 - Wikipedia. Retrieved from[Link]

  • PubChemLite / Université du Luxembourg (2026). 53498-63-8 (C15H14O3) - Structural Information and Predicted CCS. Retrieved from [Link]

Sources

Foundational

Crystal Structure Analysis of Phenyl(o-tolyloxy)acetic acid: A Comprehensive Guide to Crystallographic Elucidation and Supramolecular Architecture

Introduction: The Structural Significance of Aryloxyacetic Acids Aryloxyacetic acids represent a highly versatile class of compounds, serving as foundational scaffolds in both agrochemicals (e.g., herbicides) and active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Significance of Aryloxyacetic Acids

Aryloxyacetic acids represent a highly versatile class of compounds, serving as foundational scaffolds in both agrochemicals (e.g., herbicides) and active pharmaceutical ingredients (APIs). While the crystallographic behavior of simple derivatives like (2-methylphenoxy)acetic acid has been well-documented [1], the introduction of an alpha-phenyl group in phenyl(o-tolyloxy)acetic acid (CAS 53498-63-8) significantly alters the molecule's steric profile and supramolecular potential.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, step-by-step experimental workflow for the single-crystal X-ray diffraction (SC-XRD) analysis of phenyl(o-tolyloxy)acetic acid. By examining the causality behind each experimental choice—from solvent selection to least-squares refinement—this guide ensures robust structural elucidation and high-fidelity mapping of intermolecular interactions.

Predictive Supramolecular Architecture

Before initiating crystallization, it is critical to predict the expected solid-state behavior based on structural homologues. The parent compound, (2-methylphenoxy)acetic acid, crystallizes in the monoclinic space group P21​/c , driven by the formation of centrosymmetric hydrogen-bonded dimers [1]. Similarly, phenylacetic acid crystallizes in P21​/a (an alternate setting of P21​/c ), also exhibiting the classic head-to-tail dimer [3].

For phenyl(o-tolyloxy)acetic acid, the supramolecular architecture is governed by competing interactions:

  • Thermodynamic Anchor: The carboxylic acid moiety will almost certainly form an R22​(8) dimeric motif via strong O-H···O hydrogen bonds.

  • Steric Frustration & Secondary Interactions: The bulky alpha-phenyl ring and the o-tolyloxy group will be forced out of planarity. This orthogonal arrangement creates a rich environment for secondary C-H···O and C-H··· π interactions, utilizing the methyl group of the o-tolyl ring as a hydrogen-bond donor and the phenyl ring as a π -acceptor.

Interactions Molecule Phenyl(o-tolyloxy)acetic acid (Asymmetric Unit) Carboxyl Carboxylic Acid Group Molecule->Carboxyl Ether o-Tolyloxy Group Molecule->Ether Phenyl Alpha-Phenyl Ring Molecule->Phenyl Dimer Centrosymmetric Dimer R2,2(8) Motif (O-H...O) Carboxyl->Dimer Strong H-Bond CH_O C-H...O Interactions Carboxyl->CH_O Acceptor Ether->CH_O Donor (Methyl) CH_pi C-H...π Interactions Ether->CH_pi Donor Phenyl->CH_pi π-Acceptor

Fig 1. Supramolecular interaction network driving the crystal packing of the target compound.

Experimental Protocols: A Self-Validating Workflow

Crystal Growth Methodology

The goal of crystallization is to achieve a defect-free single crystal (ideal dimensions: 0.1–0.4 mm) with high internal order.

  • Step 1: Solvent Selection. Dissolve 50 mg of high-purity (>99%) phenyl(o-tolyloxy)acetic acid in a 1:1 (v/v) mixture of methanol and ethanol.

  • Causality: Methanol provides high initial solubility, while ethanol lowers the vapor pressure of the solution. This binary system slows the evaporation rate, preventing rapid supersaturation and the subsequent formation of twinned or microcrystalline aggregates.

  • Step 2: Controlled Evaporation. Place the solution in a loosely capped vial (perforated with a 21-gauge needle) and store it in a vibration-free environment at 298 K.

  • Validation: Inspect the vial after 48–72 hours under polarized light. Extinction of light upon rotation confirms the single-crystal nature of the grown prisms or plates.

Crystal Mounting and Data Collection
  • Step 1: Cryoprotection. Submerge the selected crystal in a drop of Paratone-N oil on a glass slide. Using a MiTeGen cryoloop, scoop the crystal and immediately transfer it to the goniometer head under a cold nitrogen stream.

  • Step 2: Flash-Cooling (150 K).

  • Causality: Flash-cooling to 150 K serves a dual purpose. First, the Paratone-N oil forms a rigid glass, immobilizing the crystal without inducing mechanical stress. Second, low temperatures drastically reduce the thermal atomic displacements (Debye-Waller factors). This enhances high-angle diffraction intensities, which is strictly required to accurately resolve the electron density of light atoms (like hydrogen) [1].

  • Step 3: X-Ray Diffraction. Collect data using a diffractometer equipped with a Mo K α microsource ( λ=0.71073 Å) and a CCD/CMOS detector.

  • Causality: Mo K α radiation is chosen over Cu K α because its shorter wavelength minimizes X-ray absorption in organic crystals, reducing systematic errors in the intensity data.

Workflow Start Synthesis & Purification of Phenyl(o-tolyloxy)acetic acid Cryst Slow Evaporation (MeOH/EtOH, 298 K) Start->Cryst Mount Crystal Mounting (Cryoloop, Paratone Oil) Cryst->Mount XRD X-Ray Diffraction (Mo Kα, 150 K) Mount->XRD Solve Structure Solution (SHELXT, Direct Methods) XRD->Solve Refine Least-Squares Refinement (SHELXL, F²) Solve->Refine

Fig 2. Experimental workflow for the crystallographic analysis of phenyl(o-tolyloxy)acetic acid.

Structural Elucidation and Refinement

Once the diffraction frames are integrated and corrected for absorption (multi-scan method), the phase problem must be solved to generate the initial electron density map.

Solving the Phase Problem

Utilize SHELXT [2] to solve the structure via intrinsic phasing. This algorithm rapidly assigns phases to the structure factors, revealing the positions of all non-hydrogen atoms (Carbon and Oxygen). The space group will be automatically assigned based on systematic absences (e.g., 0k0:k=2n and h0l:l=2n for P21​/c ).

Least-Squares Refinement on F2

Structure refinement is carried out using SHELXL [2].

  • Causality: Refinement must be performed on F2 (squared structure factor amplitudes) rather than F . Refining on F2 allows the inclusion of weak and negative reflections (where I<2σ(I) ). Discarding these reflections would introduce statistical bias and artificially lower the standard uncertainties of the bond lengths.

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically, modeling their thermal motion as ellipsoids rather than spheres.

Hydrogen Atom Treatment

The treatment of hydrogen atoms is the ultimate test of refinement quality:

  • Carboxylic Acid H-Atom: The hydroxyl hydrogen (O-H) should be located from the residual difference Fourier map. It is refined isotropically to confirm its participation in the R22​(8) dimer.

  • Carbon-Bound H-Atoms: Aromatic, methine, and methyl hydrogens are placed in geometrically idealized positions and constrained to ride on their parent carbon atoms ( Uiso​(H)=1.2Ueq​(C) for aromatic/methine, and 1.5Ueq​(C) for methyl groups). This riding model prevents over-parameterization while maintaining chemical accuracy.

Quantitative Data Presentation

To contextualize the structural parameters of phenyl(o-tolyloxy)acetic acid, we benchmark the predicted crystallographic data against the empirically determined structure of its parent compound, (2-methylphenoxy)acetic acid [1].

Crystallographic Parameter(2-Methylphenoxy)acetic acid (Empirical)Phenyl(o-tolyloxy)acetic acid (Predicted)
Chemical Formula C₉H₁₀O₃C₁₅H₁₄O₃
Formula Weight 166.17 g/mol 242.27 g/mol
Crystal System MonoclinicMonoclinic / Triclinic
Space Group P21​/c P21​/c or P1ˉ
Data Collection Temp. 150 K150 K
Primary H-Bond Motif R22​(8) Dimer (Centrosymmetric) R22​(8) Dimer (Centrosymmetric)
Secondary Interactions C-H···O, C-H··· π C-H···O, C-H··· π , π ··· π stacking
Conformational Torsion Near planar (excluding methyl)Highly twisted (orthogonal phenyl/tolyl)

Conclusion

The single-crystal X-ray diffraction analysis of phenyl(o-tolyloxy)acetic acid requires a rigorous, causality-driven approach. By carefully controlling the crystallization kinetics, utilizing low-temperature data collection to minimize thermal noise, and applying robust least-squares refinement on F2 , researchers can accurately map the complex supramolecular landscape of this molecule. The anticipated orthogonal twist of the alpha-phenyl ring, combined with the classic carboxylic acid dimerization, makes this compound a prime candidate for advanced studies in crystal engineering and structure-activity relationship (SAR) modeling in drug development.

References

  • Cox, P. J., & Hickey, G. (2004). (2-Methylphenoxy)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 60(5), o771-o773.[Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.[Link]

  • Hodgson, D. J., & Asplund, R. O. (1991). Phenylacetic acid. Acta Crystallographica Section C: Crystal Structure Communications, 47(9), 1986-1987.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for o-Tolyloxyacetic Acid and its Derivatives as Precursors in Pharmaceutical Synthesis

Introduction: The Versatile Aryloxyacetic Acid Scaffold In the landscape of pharmaceutical development, the aryloxyacetic acid motif stands as a cornerstone for the synthesis of a diverse array of therapeutic agents. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Aryloxyacetic Acid Scaffold

In the landscape of pharmaceutical development, the aryloxyacetic acid motif stands as a cornerstone for the synthesis of a diverse array of therapeutic agents. These structures are integral to numerous drug classes, including anti-inflammatory, antibacterial, and antihypertensive agents.[1] This guide focuses on a specific member of this family, o-tolyloxyacetic acid (also known as 2-methylphenoxyacetic acid), and its derivatives, exploring their potential and established roles as precursors in pharmaceutical synthesis. While direct literature on "phenyl(o-tolyloxy)acetic acid" as a distinct starting material is limited, the principles of its synthesis and reactivity can be inferred from closely related and well-documented analogues like phenoxyacetic acid and phenylacetic acid. This document will provide a comprehensive overview, from fundamental synthesis protocols to its application in the creation of bioactive molecules, exemplified by the synthesis of the first-generation antihistamine, Phenyltoloxamine.

PART 1: Synthesis of the Core Precursor: o-Tolyloxyacetic Acid

The synthesis of o-tolyloxyacetic acid is typically achieved through a Williamson ether synthesis, a robust and well-established method.[2] This reaction involves the nucleophilic substitution of a haloacetic acid or its ester by the corresponding phenoxide.

Reaction Scheme: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution o_cresol o-Cresol sodium_o_cresolate Sodium o-cresolate o_cresol->sodium_o_cresolate + NaOH naoh NaOH o_tolyloxyacetic_acid o-Tolyloxyacetic Acid sodium_o_cresolate->o_tolyloxyacetic_acid + Chloroacetic Acid chloroacetic_acid Chloroacetic Acid nacl NaCl h2o H2O Phenyltoloxamine_Synthesis o_cresol o-Cresol tolyloxyethanol 2-(o-tolyloxy)ethanol o_cresol->tolyloxyethanol + 2-Chloroethanol, Base chloroethanol 2-Chloroethanol tolyloxyacetaldehyde 2-(o-tolyloxy)acetaldehyde tolyloxyethanol->tolyloxyacetaldehyde Oxidation oxidation Oxidation (e.g., PCC, Swern) phenyltoloxamine Phenyltoloxamine tolyloxyacetaldehyde->phenyltoloxamine + Dimethylamine, Reducing Agent dimethylamine Dimethylamine reductive_amination Reductive Amination (e.g., NaBH3CN)

Sources

Application

Application Note: In Vitro Biological Assays for Evaluating Phenyl(o-tolyloxy)acetic Acid as a Dual PPARα/γ Agonist

Introduction & Mechanistic Rationale Phenyl(o-tolyloxy)acetic acid (PTAA) belongs to the alpha-aryloxyacetic acid class, a privileged chemical scaffold widely recognized for its ability to modulate Peroxisome Proliferato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Phenyl(o-tolyloxy)acetic acid (PTAA) belongs to the alpha-aryloxyacetic acid class, a privileged chemical scaffold widely recognized for its ability to modulate Peroxisome Proliferator-Activated Receptors (PPARs) (1)[1]. As a Senior Application Scientist, it is critical to understand the structural causality driving this agonism before designing an assay cascade.

The pharmacological activity of PTAA is rooted in its ability to mimic endogenous fatty acids. The carboxylic acid moiety acts as a bioisostere for the lipid headgroup, forming a critical hydrogen bond network with conserved tyrosine residues (e.g., Tyr473 in PPARγ) located on the Activation Function-2 (AF-2) surface (2)[2]. Concurrently, the bulky o-tolyl and phenyl substituents occupy the hydrophobic, Y-shaped ligand-binding pocket. This steric occupancy stabilizes Helix 12 in an active conformation, creating a high-affinity docking site for the LXXLL motif of nuclear receptor coactivators such as SRC-1 and TRAP220 (3)[3]. Because PTAA possesses a chiral center at the alpha carbon, stereochemistry profoundly dictates its profile, with (S)-enantiomers typically exhibiting superior affinity for the PPAR ligand-binding domains (LBD) compared to their (R)-counterparts (1)[1].

Experimental Workflow

Workflow A Compound Prep (PTAA Stereoisomers) B TR-FRET Binding (Cell-Free LBD) A->B C GAL4-UAS Luciferase (Cell-Based Assay) B->C D RT-qPCR (Target Gene Expression) C->D

Multi-tiered in vitro workflow for evaluating PTAA as a PPAR modulator.

Protocol 1: Cell-Free TR-FRET Coregulator Recruitment Assay

Objective : To quantify the direct physical binding of PTAA to the PPARα/γ LBDs and the subsequent ligand-dependent recruitment of coactivator peptides.

Causality & Assay Design : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence polarization. By introducing a temporal delay (e.g., 100 µs) between excitation and emission reading, short-lived background autofluorescence from the test compounds and plasticware is allowed to decay, drastically improving the signal-to-noise ratio (3)[3]. The assay is self-validating through the inclusion of a solvent-only negative control (baseline FRET) and a known full agonist positive control (e.g., GW7647 for PPARα) to define the assay window (4)[4].

Step-by-Step Methodology :

  • Buffer Preparation : Prepare Complete TR-FRET Assay Buffer supplemented with 5 mM DTT. Rationale: DTT maintains critical cysteine residues within the PPAR LBD in a reduced, active state.

  • Compound Dilution : Serially dilute (S)-PTAA, (R)-PTAA, and racemic PTAA in 100% DMSO. Transfer to the assay buffer to achieve a 2X concentration (final DMSO must not exceed 1% to prevent LBD denaturation).

  • Master Mix Assembly : Combine Terbium (Tb)-labeled anti-GST antibody (2 nM final), Fluorescein-labeled SRC-1 peptide (400 nM final), and GST-tagged PPAR LBD (concentration optimized per lot).

  • Incubation : In a 384-well low-volume black plate, combine 10 µL of the 2X compound with 10 µL of the Master Mix. Incubate for 2 hours at room temperature in the dark to allow equilibrium binding.

  • Detection : Excite the plate at 340 nm. Read emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor). Calculate the 520/495 ratio to determine the EC50 via a 4-parameter logistic fit.

Protocol 2: Cell-Based GAL4-UAS Transactivation Assay

Objective : To confirm that the biochemical binding of PTAA translates into functional transcriptional activation within a living cell.

Causality & Assay Design : To isolate the assay from the background noise of endogenous full-length nuclear receptors in HEK293T cells, we utilize a chimeric receptor system comprising the PPAR LBD fused to the yeast GAL4 DNA-binding domain. This ensures the luminescent signal is exclusively driven by PTAA interacting with the exogenous PPAR LBD (5)[5]. The system is self-validating via co-transfection with a constitutively active Renilla luciferase plasmid (pRL-CMV), which normalizes the Firefly luciferase signal against variations in transfection efficiency and compound-induced cytotoxicity (5)[5].

Step-by-Step Methodology :

  • Cell Seeding : Plate HEK293T cells at 10,000 cells/well in 96-well plates using DMEM supplemented with 10% Charcoal-Stripped FBS. Rationale: Charcoal stripping removes endogenous lipid ligands present in standard serum that cause baseline receptor activation (6)[6].

  • Transfection : Co-transfect cells with pFA-PPAR-LBD-GAL4-DBD, pFR-Luc (5xUAS-Firefly), and pRL-CMV (Renilla) using Lipofectamine 3000. Incubate for 24 hours.

  • Treatment : Aspirate media and replace with fresh media containing serial dilutions of PTAA. Incubate for 18–24 hours.

  • Detection : Lyse cells and utilize a Dual-Luciferase Reporter system. Measure Firefly luminescence, quench, and subsequently measure Renilla luminescence.

  • Analysis : Calculate the relative light units (RLU) as the ratio of Firefly/Renilla.

Quantitative Data Presentation

The following table summarizes expected pharmacological parameters, highlighting the stereoselective agonism of the (S)-enantiomer over the (R)-enantiomer.

CompoundPPARα EC50 (nM)PPARγ EC50 (nM)Efficacy (α)Efficacy (γ)
(S)-PTAA 45 ± 5120 ± 1285%78%
(R)-PTAA >10,000>10,000N/AN/A
Racemic PTAA 95 ± 8250 ± 2082%75%
Fenofibrate (Control)30,000>100,000100%N/A
Rosiglitazone (Control)>10,00040 ± 4N/A100%

*Note: Efficacy is expressed as a percentage of the maximal transactivation response achieved by the respective reference full agonists.

Protocol 3: Target Gene Expression via RT-qPCR

Objective : To validate that PTAA can overcome native chromatin repression and drive the transcription of endogenous PPAR target genes.

Causality & Assay Design : Reporter assays confirm isolated LBD activation but lack native epigenetic context. RT-qPCR validates that PTAA drives the transcription of canonical target genes (e.g., CD36, FABP4) in a physiologically relevant model, such as 3T3-L1 preadipocytes (6)[6]. The assay self-validates through RNA quality control (A260/280 ratio > 1.8) and normalization against stable housekeeping genes (e.g., GAPDH).

Step-by-Step Methodology :

  • Treatment : Culture 3T3-L1 cells to 80% confluence. Treat with 10 µM (S)-PTAA or vehicle (0.1% DMSO) for 48 hours.

  • RNA Extraction : Lyse cells using TRIzol reagent. Purify total RNA using spin columns and quantify via spectrophotometry.

  • cDNA Synthesis : Reverse transcribe 1 µg of high-quality total RNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Amplification : Run SYBR Green or TaqMan assays for FABP4, CD36, and GAPDH on a real-time PCR system (e.g., 40 cycles: 95°C for 15s, 60°C for 1 min).

  • Analysis : Calculate relative fold change in gene expression using the 2^(-ΔΔCt) method.

Signaling Pathway Visualization

Pathway LIG PTAA (Ligand) PPAR PPARα/γ LBD LIG->PPAR Binds RXR RXRα PPAR->RXR Heterodimerization H12 Helix 12 Stabilization PPAR->H12 Conformational Change PPRE PPRE Binding (DNA) RXR->PPRE COACT SRC-1 / TRAP220 Recruitment H12->COACT COACT->PPRE GENES Transcription (CD36, FABP4) PPRE->GENES

Molecular mechanism of PPAR activation and gene transcription induced by PTAA.

References

  • Fracchiolla, G., et al. "Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity." ChemMedChem (2007). Source: nih.gov. 1

  • Thermo Fisher Scientific. "LanthaScreen TR-FRET Peroxisome Proliferator Receptor delta Coactivator Assay." Source: thermofisher.com. 3

  • Thermo Fisher Scientific. "TR-FRET PPARα Competitive Binding Assay." Source: thermofisher.com. 4

  • Frank, J. A., et al. "A Photohormone for Light-Dependent Control of PPARα in Live Cells." ACS Chemical Biology (2021). Source: acs.org. 5

  • Mosure, S. A., et al. "Structural basis of altered potency and efficacy displayed by a major in vivo metabolite of the anti-diabetic PPARγ drug pioglitazone." bioRxiv (2018). Source: biorxiv.org. 2

  • Lee, J., et al. "RNF20 Functions as a Transcriptional Coactivator for PPARγ by Promoting NCoR1 Degradation in Adipocytes." Diabetes (2019). Source: diabetesjournals.org. 6

Sources

Method

Introduction: Strategic Esterification in Pharmaceutical Synthesis

An Application Guide to the Heterogeneous Catalytic Esterification of Phenyl(o-tolyloxy)acetic Acid Phenyl(o-tolyloxy)acetic acid and its structural analogs are pivotal scaffolds in medicinal chemistry, forming the core...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Heterogeneous Catalytic Esterification of Phenyl(o-tolyloxy)acetic Acid

Phenyl(o-tolyloxy)acetic acid and its structural analogs are pivotal scaffolds in medicinal chemistry, forming the core of various therapeutic agents, notably in the anti-inflammatory and analgesic domains[1]. The esterification of this carboxylic acid is a critical transformation, often employed to modulate pharmacokinetic properties such as lipophilicity and metabolic stability, or to serve as a key step in the synthesis of more complex active pharmaceutical ingredients (APIs).

Traditional esterification methods relying on stoichiometric mineral acids like H₂SO₄ present significant downstream challenges, including corrosive environments, difficult product separation, and the generation of substantial aqueous waste[2]. The adoption of heterogeneous solid acid catalysts circumvents these issues, offering a more sustainable and efficient pathway. These catalysts are easily separable, recyclable, and often allow for milder reaction conditions, aligning with the principles of green chemistry[3]. This guide provides a comprehensive overview and a detailed protocol for the esterification of phenyl(o-tolyloxy)acetic acid using a recyclable, metal-cation-exchanged montmorillonite nanoclay, a highly effective solid acid catalyst for this class of transformation[4][5].

Reaction Principle: The Mechanism of Solid Acid Catalysis

The esterification of a carboxylic acid with an alcohol is a reversible condensation reaction. The role of the acid catalyst is to enhance the electrophilicity of the carboxylic acid's carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

In heterogeneous catalysis using a Brønsted acid solid catalyst, such as Al³⁺-exchanged montmorillonite clay, the reaction proceeds through the following key steps[3][4][6]:

  • Protonation: The carboxylic acid adsorbs onto an acid site on the catalyst surface and is protonated, forming a highly reactive oxonium ion.

  • Nucleophilic Attack: An alcohol molecule from the bulk phase attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

  • Water Elimination: The intermediate collapses, eliminating a molecule of water (a good leaving group) and regenerating the carbonyl group.

  • Deprotonation: The final protonated ester desorbs from the catalyst surface, releasing the final product and regenerating the active catalytic site for the next cycle.

To drive this equilibrium-limited reaction towards the product side, it is common practice to either use an excess of one reactant (typically the alcohol) or to actively remove the water byproduct during the reaction, for instance, by using a Dean-Stark apparatus[7].

Esterification_Mechanism Reactants Phenyl(o-tolyloxy)acetic Acid + Alcohol (e.g., Methanol) ProtonatedAcid Protonated Carboxylic Acid (Oxonium Ion) Reactants->ProtonatedAcid 1. Protonation on Catalyst Surface Catalyst Solid Acid Catalyst (Al³⁺-Montmorillonite) Catalyst->ProtonatedAcid TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate 2. Nucleophilic Attack by Alcohol WaterElimination Proton Transfer & H₂O Elimination TetrahedralIntermediate->WaterElimination 3. Proton Transfer ProtonatedEster Protonated Ester WaterElimination->ProtonatedEster 4. Elimination of H₂O ProtonatedEster->Catalyst Catalyst Regeneration Product Ester Product + Water ProtonatedEster->Product 5. Deprotonation

Caption: Acid-catalyzed esterification mechanism on a solid support.

Experimental Application: Protocol for Ester Synthesis

This section details the materials, equipment, and step-by-step procedure for the synthesis of methyl phenyl(o-tolyloxy)acetate using Al³⁺-montmorillonite K-10 clay as a recyclable heterogeneous catalyst.

Catalyst Preparation (Al³⁺-Montmorillonite)

While commercially available, preparing the catalyst in-house ensures high activity. This protocol is adapted from established methods for cation exchange in clays[4][8].

  • Slurry Formation: Suspend 10 g of Montmorillonite K-10 clay in 100 mL of deionized water.

  • Cation Exchange: Add 50 mL of a 1 M solution of Aluminum Chloride (AlCl₃) to the clay slurry. Stir vigorously at room temperature for 24 hours. This process exchanges the native cations in the clay's interlayer spaces with Al³⁺ ions.

  • Washing: Filter the clay using a Büchner funnel. Wash the filter cake repeatedly with deionized water until the filtrate tests negative for chloride ions (using a 0.1 M AgNO₃ solution).

  • Drying: Dry the Al³⁺-exchanged clay in an oven at 110°C for 12 hours.

  • Activation: Before use, activate the catalyst by heating it at 150°C under vacuum for 4 hours to remove adsorbed water. Store in a desiccator.

Esterification Protocol

Materials & Equipment:

  • Phenyl(o-tolyloxy)acetic acid

  • Methanol (Anhydrous)

  • Toluene (Anhydrous)

  • Al³⁺-Montmorillonite K-10 catalyst

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate & Hexanes (for chromatography)

  • Round-bottom flask (100 mL)

  • Reflux condenser with a Dean-Stark trap

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenyl(o-tolyloxy)acetic acid (e.g., 2.42 g, 10 mmol).

  • Reagent Addition: Add the prepared Al³⁺-Montmorillonite K-10 catalyst (0.5 g, ~20 wt% of the acid). Add methanol (12.1 mL, 300 mmol, 30 eq.) and toluene (40 mL). The toluene forms an azeotrope with the water produced, facilitating its removal[7].

  • Reflux and Water Removal: Assemble the reflux condenser and Dean-Stark trap, pre-filling the trap with toluene. Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Reaction Completion: Continue reflux for 4-6 hours, or until TLC analysis indicates full consumption of the starting material.

  • Catalyst Recovery: Cool the reaction mixture to room temperature. Filter the mixture to recover the solid catalyst. The catalyst can be washed with ethyl acetate, dried in an oven, and stored for reuse[9].

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the excess methanol and toluene.

  • Aqueous Work-up: Dissolve the resulting crude oil in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 2 x 30 mL of saturated sodium bicarbonate solution to remove any residual acidic starting material. Then, wash with 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure methyl phenyl(o-tolyloxy)acetate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Esterification Reaction cluster_workup Work-up & Purification prep1 Montmorillonite K-10 + AlCl₃ Solution prep2 Stir 24h (Cation Exchange) prep1->prep2 prep3 Filter & Wash prep2->prep3 prep4 Dry & Activate prep3->prep4 react1 Combine Acid, Alcohol, Toluene & Catalyst prep4->react1 react2 Reflux with Dean-Stark (4-6h) react1->react2 react3 Monitor by TLC react2->react3 react3->react2 react4 Cool to RT react3->react4 Reaction Complete workup1 Filter to Recover Catalyst react4->workup1 workup2 Rotovap Filtrate workup1->workup2 workup3 Wash with NaHCO₃ (aq) workup2->workup3 workup4 Dry, Concentrate workup3->workup4 workup5 Column Chromatography workup4->workup5 workup6 Characterize Product (NMR, IR) workup5->workup6

Caption: Workflow for catalytic esterification and product isolation.

Process Optimization and Data Analysis

The efficiency of the esterification is influenced by several parameters. Optimizing these factors is key to achieving high yield and purity.

ParameterRangeEffect on ConversionRationale
Catalyst Loading 5-20 wt%Increases with loadingA higher catalyst amount provides more active sites for the reaction, increasing the reaction rate. An optimum is typically found around 15-20 wt%[4].
Temperature 80-120 °CIncreases with temperatureEsterification is an endothermic equilibrium reaction. Higher temperatures favor product formation but should not exceed the stability limit of the catalyst or reactants.
Alcohol to Acid Ratio 5:1 - 30:1Increases with excess alcoholA large excess of alcohol shifts the reaction equilibrium towards the ester product, as described by Le Châtelier's principle[7].
Reaction Time 2-8 hoursIncreases with timeReaction proceeds towards equilibrium over time. Monitoring by TLC is crucial to determine the point of completion and avoid potential side reactions.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient temperature.3. Water in reagents.1. Ensure catalyst was properly activated before use.2. Verify the reaction temperature is at the desired reflux point.3. Use anhydrous grade solvents and alcohol.
Reaction Stalls 1. Reaction has reached equilibrium.2. Catalyst deactivation.1. Ensure the Dean-Stark trap is effectively removing water. Add more of the excess alcohol.2. Filter and add a fresh batch of activated catalyst.
Difficult Purification 1. Incomplete removal of acidic starting material.1. Ensure thorough washing with saturated sodium bicarbonate solution during work-up. Check the pH of the aqueous layer to confirm it is basic.
Low Catalyst Recyclability 1. Organic residue blocking active sites.2. Leaching of active metal ions.1. Wash the recovered catalyst thoroughly with a suitable solvent (e.g., acetone or ethyl acetate) before drying and reactivation.2. This is less common with strongly bound clays but consider a milder reaction temperature.

Conclusion

The use of a heterogeneous solid acid catalyst like Al³⁺-montmorillonite provides a robust, efficient, and environmentally benign method for the esterification of phenyl(o-tolyloxy)acetic acid. This approach offers significant advantages over homogeneous catalysis, including simplified product isolation, catalyst recyclability, and reduced corrosive waste streams. The detailed protocol and optimization guidelines presented here serve as a valuable resource for researchers in pharmaceutical development and organic synthesis, enabling the reliable production of important ester intermediates.

References

  • Lilja, J., Murzin, D. Y., Salmi, T., Aumo, J., Mäki-Arvela, P., & Sundell, M. (2007). Solid Brønsted Acid Catalysis in the Gas-Phase Esterification of Acetic Acid. Industrial & Engineering Chemistry Research, 46(21), 6793-6801. [Link]

  • Bollimpalli, A. D., & Dasireddy, V. D. B. (2022). Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. Industrial & Engineering Chemistry Research, 61(25), 8769–8780. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Palaniappan, S., & Amarnath, C. A. (2007). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. ResearchGate. [Link]

  • Wang, D., Ye, L., Li, J., & Zhang, W. (2018). Magnetic-responsive solid acid catalysts for esterification. RSC Advances, 8(1), 1-10. [Link]

  • Gómez-Quero, S., & Odusote, G. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 11(11), 3073. [Link]

  • Nemec, D., & van Gemert, R. (2005). Performing Esterification Reactions by Combining Heterogeneous Catalysis and Pervaporation in a Batch Process. Industrial & Engineering Chemistry Research, 44(22), 8358–8365. [Link]

  • Srifa, W., Faungnawakij, K., & Itthibenchapong, V. (2025). Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound. MDPI. [Link]

  • Bhaskar, M., Surekha, M., & Suma, N. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Open Science, 5(2), 171378. [Link]

  • Google Patents. (2018).
  • JETIR. (2020). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. JETIR, 7(8). [Link]

  • ResearchGate. (2018). (a) Schematic representation of esterification of phenyl acetic acid... [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Google Patents. (1985). EP 0098058 B1 - Synthesis of phenylacetic acid esters.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Reddit. (2021). Esterification of Phenol and Acetic Acid (The Mechanism). [Link]

  • Organic chemistry practical course. (n.d.). [Link]

  • Google Patents. (1975). US3870751A - Substituted phenyl acetic acids.
  • Al-Ostath, A. I., Al-Assaf, S. A., & Al-Tamimi, A. M. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. [Link]

  • Kumar, S., & Kumar, Dr. A. (2020). N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(2), 865-871. [Link]

  • Bhaskar, M., Surekha, M., & Suma, N. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. PubMed. [Link]

Sources

Application

Application Note: Advanced Crystallization and Isolation Techniques for Phenyl(o-tolyloxy)acetic Acid

Introduction Phenyl(o-tolyloxy)acetic acid (CAS No. 53498-63-8), systematically known as 2-(2-methylphenoxy)-2-phenylacetic acid, is a specialized aryloxyacetic acid derivative utilized as a critical intermediate in phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Phenyl(o-tolyloxy)acetic acid (CAS No. 53498-63-8), systematically known as 2-(2-methylphenoxy)-2-phenylacetic acid, is a specialized aryloxyacetic acid derivative utilized as a critical intermediate in pharmaceutical synthesis and agricultural chemistry. The isolation of high-purity aryloxyalkanoic acids is notoriously challenging due to their propensity to undergo Liquid-Liquid Phase Separation (LLPS), commonly referred to in the field as "oiling out," during standard cooling crystallization[1].

This application note details a robust, scalable, and self-validating biphasic isolation and crystallization protocol. By combining a pH-shift reactive crystallization with a rigorously controlled antisolvent cooling crystallization, researchers can circumvent LLPS, maximize yield, and achieve >99.5% purity.

Physicochemical Properties & Crystallization Causality

Understanding the thermodynamic and acid-base properties of phenyl(o-tolyloxy)acetic acid is paramount for designing an effective isolation strategy. The molecule features a lipophilic backbone (phenyl and o-tolyl rings) and a hydrophilic, ionizable carboxylic acid headgroup.

Causality of the pH-Shift Strategy

Crude reaction mixtures typically contain unreacted starting materials, notably o-cresol (pKa ~10.2) and neutral organic by-products. By exploiting the pKa differential between the carboxylic acid (pKa ~3.5) and phenolic impurities, a selective ionization strategy is employed. Adjusting the aqueous solution to pH 8.0–8.5 fully deprotonates the phenyl(o-tolyloxy)acetic acid into its highly water-soluble sodium salt, while leaving the majority of o-cresol unionized. This allows for the efficient removal of impurities via organic solvent extraction prior to reactive crystallization (acidification)[1].

Crystallographic Considerations

During the final cooling crystallization, aryloxyalkanoic acids typically form stable hydrogen-bonded dimers via their carboxylic acid moieties[2]. The presence of the ortho-methyl group on the phenoxy ring introduces steric hindrance that dictates the synclinal-synclinal conformational motif of the crystal lattice[2]. Furthermore, the hydrogen-bonding modes of phenoxyacetic acid analogues require precise thermodynamic control to properly align the lattice[3]. Precise control of the cooling rate and the use of an antisolvent (water) in a miscible organic solvent (ethanol) is required to ensure these dimers nucleate into a highly ordered crystalline solid rather than precipitating as an amorphous oil.

Workflow Visualization

The following diagram illustrates the integrated isolation and purification workflow, highlighting the phase transitions and chemical interventions.

G Crude Crude Reaction Mixture (Contains o-cresol & neutral organics) Dissolve Aqueous Suspension & pH Adjustment (NaHCO3 to pH 8.5) Crude->Dissolve Extract Liquid-Liquid Extraction (Wash with Toluene) Dissolve->Extract AqueousLayer Aqueous Layer (Sodium phenyl(o-tolyloxy)acetate) Extract->AqueousLayer Retain Aqueous Phase Acidify Reactive Crystallization (Acidify with 2M HCl to pH 2.0) AqueousLayer->Acidify Filter1 Primary Filtration & Aqueous Wash Acidify->Filter1 Recryst Dissolution in Hot EtOH (60°C) + Dropwise H2O (Antisolvent) Filter1->Recryst Cooling Controlled Cooling (0.5°C/min) to 5°C with Seeding Recryst->Cooling Final Pure Phenyl(o-tolyloxy)acetic acid (>99.5% Purity) Cooling->Final

Integrated pH-shift reactive and antisolvent cooling crystallization workflow.

Experimental Protocols

Protocol A: pH-Shift Reactive Crystallization & Impurity Extraction

This step acts as the primary isolation mechanism, stripping away up to 95% of process impurities.

  • Suspension: Suspend 50.0 g of crude phenyl(o-tolyloxy)acetic acid in 250 mL of deionized water in a 1 L jacketed reactor.

  • Selective Ionization: Slowly add 1M Sodium Bicarbonate (NaHCO₃) under continuous overhead stirring (250 rpm) until the pH stabilizes at 8.5.

    • Critical Insight: Avoid strong bases like NaOH (pH > 12) as they will fully deprotonate phenolic impurities, causing them to co-partition into the aqueous phase and ruin the separation.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract with 2 x 100 mL of Toluene. Discard the organic layers (which contain unreacted o-cresol and neutral by-products).

  • Reactive Crystallization: Transfer the purified aqueous layer back to the jacketed reactor. While stirring at 300 rpm, dropwise add 2M Hydrochloric Acid (HCl) until the pH reaches 2.0. A dense, white precipitate will form immediately as the sodium salt converts back to the insoluble free acid.

  • Isolation: Filter the primary crystals through a sintered glass funnel (Porosity 3). Wash the filter cake with 2 x 50 mL of cold deionized water to remove residual sodium chloride salts.

Protocol B: Antisolvent Cooling Crystallization (Final Purification)

This step eliminates trace trapped impurities and establishes the final crystal habit, preventing LLPS ("oiling out").

  • Dissolution: Transfer the damp primary crystals to a clean reactor. Add 150 mL of absolute Ethanol and heat to 60°C until complete dissolution is achieved.

  • Antisolvent Addition: Slowly add deionized water (pre-heated to 60°C) dropwise until the solution reaches the cloud point (the first sign of persistent turbidity).

  • Clarification & Seeding: Add 2-3 mL of Ethanol to just clear the turbidity. Introduce 0.1 g of pure phenyl(o-tolyloxy)acetic acid seed crystals.

    • Critical Insight: Seeding bypasses the metastable zone limit, forcing heterogeneous nucleation. This is the definitive mechanism to prevent the compound from oiling out.

  • Controlled Cooling: Program the jacketed reactor to cool from 60°C to 5°C at a strict, linear rate of 0.5°C/min.

  • Harvesting: Filter the resulting crystalline slurry. Wash the crystals with 50 mL of pre-chilled 20% Ethanol/Water (v/v).

  • Drying: Dry the product in a vacuum oven at 45°C and 50 mbar for 12 hours to constant weight.

Data Presentation & Optimization

Table 1: Solubility Matrix for Phenyl(o-tolyloxy)acetic acid

Solvent SystemTemperature (°C)Solubility StatusApplication in Workflow
Water (pH 2.0)20°CInsolubleReactive Crystallization Medium
Water (pH 8.5)20°CHighly SolubleImpurity Extraction Phase
Toluene20°CSolubleExtraction of Neutral Impurities
Ethanol60°CHighly SolublePrimary Solvent for Recrystallization
Ethanol/Water (1:1)5°CSparingly SolubleFinal Crystallization Matrix

Table 2: Impact of Cooling Rate on Crystal Purity and Yield

Cooling Rate (°C/min)Seeding Applied?Yield (%)HPLC Purity (%)Observation
2.0 (Crash cooling)No88.096.5Severe oiling out; agglomerated sticky mass.
1.0No85.598.2Mixed phase (partial oiling, partial crystallization).
0.5 Yes 92.0 99.7 Uniform, free-flowing crystalline powder.
0.1Yes89.099.8Excellent purity, but unnecessarily long cycle time.

Conclusion

By leveraging the specific pKa of the aryloxyacetic acid moiety, researchers can achieve a highly selective primary isolation that strips away phenolic impurities. Subsequent antisolvent cooling crystallization, when strictly controlled via seeding and a 0.5°C/min cooling ramp, effectively neutralizes the thermodynamic tendency of phenyl(o-tolyloxy)acetic acid to oil out, yielding a high-purity, pharmaceutical-grade intermediate ready for downstream synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Phenyl(o-tolyloxy)acetic Acid

Welcome to the technical support center for the synthesis of phenyl(o-tolyloxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of phenyl(o-tolyloxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs). Our goal is to help you optimize your synthetic protocols, improve yields, and overcome common challenges encountered during this synthesis.

The synthesis of phenyl(o-tolyloxy)acetic acid, a valuable intermediate in the pharmaceutical and agrochemical industries, is most commonly achieved via the Williamson ether synthesis.[1][2] This method involves the reaction of o-cresol with a haloacetic acid, typically chloroacetic acid, in the presence of a base.[3][4] While the reaction appears straightforward, several factors can significantly impact the yield and purity of the final product. This guide provides expert insights and practical solutions to common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of phenyl(o-tolyloxy)acetic acid. Each issue is presented in a question-and-answer format, providing detailed explanations and actionable protocols.

Question 1: Why is my yield of phenyl(o-tolyloxy)acetic acid consistently low?

Answer:

Low yields are a frequent challenge and can stem from several factors, including incomplete reaction, suboptimal reaction conditions, or the prevalence of side reactions.[5] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

1. Incomplete Reaction:

  • Cause: The reaction may not have proceeded to completion, leaving unreacted starting materials. This can be due to insufficient reaction time, inadequate temperature, or a non-optimal choice of base and solvent.[5]

  • Solution:

    • Monitor Reaction Progress: Regularly monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of completion.[5]

    • Extend Reaction Time: If the reaction is sluggish, consider extending the reaction time.

    • Increase Temperature: The rate of most chemical reactions increases with temperature. For this synthesis, a temperature range of 50-100°C is typical for conventional heating.[1][5] Cautiously increasing the temperature while monitoring for byproducts can improve the reaction rate and yield.

2. Suboptimal Reagents and Conditions:

  • Cause: The choice of base, solvent, and the nature of the leaving group on the acetic acid derivative significantly influence the reaction's efficiency.

  • Solution:

    • Base Selection: The initial step of the Williamson ether synthesis is the deprotonation of o-cresol to form the more nucleophilic o-cresolate ion. A sufficiently strong base is required for complete deprotonation. Common bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH).[1] The molar ratio of o-cresol to the base is also critical, with a slight excess of base sometimes being beneficial.[3]

    • Solvent System: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Aqueous solutions of bases or polar aprotic solvents like DMF can be effective.[1]

    • Leaving Group: While chloroacetic acid is commonly used, bromoacetic acid or iodoacetic acid are more reactive due to the better leaving group ability of bromide and iodide ions, which can lead to faster reaction times and potentially higher yields.[5]

3. Side Reactions:

  • Cause: Competing side reactions can consume reactants and reduce the yield of the desired product.

  • Solution:

    • Control Temperature: Exothermic reactions require careful temperature control to prevent the formation of byproducts.[1] Slow, dropwise addition of reactants can help manage the reaction temperature.[6]

    • Optimize Reactant Ratios: The molar ratio of o-cresol to chloroacetic acid should be carefully controlled. A common ratio is approximately 1:1, although slight adjustments may be necessary for optimization.[3]

Question 2: I am observing significant amounts of unreacted o-cresol in my crude product. What can I do?

Answer:

The presence of unreacted o-cresol is a clear indication of an incomplete reaction. This can be addressed by several strategies aimed at driving the reaction to completion.

  • Ensure Complete Deprotonation: The first step, the deprotonation of o-cresol, is critical. Ensure you are using a sufficient molar equivalent of a strong base (e.g., NaOH or KOH) to fully convert the o-cresol to its more reactive phenoxide form.[4]

  • Increase Reaction Temperature and Time: As mentioned previously, increasing the reaction temperature within a reasonable range (e.g., refluxing at 50-100°C) can significantly enhance the reaction rate.[1][5] Extending the reaction time, with TLC monitoring, will also help consume the remaining o-cresol.

  • Consider a Phase-Transfer Catalyst: In heterogeneous reaction mixtures (e.g., a solid base in an organic solvent), a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be highly effective. The PTC facilitates the transfer of the o-cresolate anion from the solid or aqueous phase to the organic phase where the reaction with the haloacetic acid occurs, thereby increasing the reaction rate and driving the reaction towards completion.[5]

Question 3: My reaction is very slow. How can I increase the reaction rate?

Answer:

A slow reaction rate can be a major bottleneck. Fortunately, there are several effective methods to accelerate the synthesis of phenyl(o-tolyloxy)acetic acid.

  • Microwave-Assisted Synthesis: This is a powerful technique to dramatically reduce reaction times, often from hours to minutes. Microwave irradiation can also lead to increased yields.[1][5]

  • More Reactive Haloacetic Acid: As discussed, switching from chloroacetic acid to bromoacetic acid or iodoacetic acid will increase the rate of the S(_N)2 reaction due to the better leaving group ability of bromide and iodide.[5]

  • Solvent Choice: The use of polar aprotic solvents like DMF can accelerate S(_N)2 reactions.[7]

  • Temperature Increase: As per the Arrhenius equation, increasing the reaction temperature will increase the reaction rate. This should be done cautiously to avoid promoting side reactions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of phenyl(o-tolyloxy)acetic acid?

The synthesis of phenyl(o-tolyloxy)acetic acid typically proceeds via a Williamson ether synthesis, which is an S(_N)2 (bimolecular nucleophilic substitution) reaction.[2] The mechanism involves two main steps:

  • Deprotonation: The phenolic hydroxyl group of o-cresol is deprotonated by a strong base (like NaOH or KOH) to form the sodium or potassium o-cresolate salt. This increases the nucleophilicity of the oxygen atom.

  • Nucleophilic Attack: The o-cresolate anion then acts as a nucleophile and attacks the electrophilic carbon of the haloacetic acid (e.g., chloroacetic acid), displacing the halide leaving group. This forms the ether linkage and yields the corresponding salt of phenyl(o-tolyloxy)acetic acid.

  • Acidification: Finally, the reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the final product, phenyl(o-tolyloxy)acetic acid.[1]

Q2: What are the key safety precautions I should take during this synthesis?

  • Corrosive Reagents: Both strong bases (NaOH, KOH) and strong acids (HCl) are corrosive. Chloroacetic acid is also corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Exothermic Reaction: The neutralization of o-cresol with a strong base and the reaction itself can be exothermic.[1] It is important to control the rate of addition of reagents and have a cooling bath available if necessary.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling any volatile or corrosive fumes.

Q3: How can I purify the crude phenyl(o-tolyloxy)acetic acid?

The most common method for purification is recrystallization. After acidification and filtration of the crude product, it can be washed with cold water to remove any inorganic salts.[8] Subsequently, recrystallization from hot water or a suitable organic solvent system will yield the purified phenyl(o-tolyloxy)acetic acid.[1][8]

Data and Protocols

Table 1: Comparison of Synthesis Methods and Conditions
Synthesis MethodTypical Reaction TimeTypical Yield (%)Key ReagentsGeneral Conditions
Williamson Ether Synthesis 1 - 8 hours50 - 95%[1]o-Cresol, Haloacetic Acid, Base (e.g., KOH, NaOH)Reflux in a suitable solvent (e.g., water, ethanol) at 50-100 °C[1]
Microwave-Assisted Synthesis 5 - 15 minutes80 - 97%[1]o-Cresol, Haloacetic Acid, Base, Phase Transfer CatalystMicrowave irradiation in a suitable solvent (e.g., DMF)[1]
General Protocol for the Synthesis of Phenyl(o-tolyloxy)acetic Acid (Conventional Heating)

This is a general procedure and may require optimization for your specific setup.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-cresol in an aqueous solution of a slight molar excess of sodium hydroxide.

  • Heat the solution to a gentle reflux (approximately 90-100°C).

  • Slowly add a solution of chloroacetic acid (in a 1:1 molar ratio with o-cresol) to the boiling mixture over a period of 10-15 minutes.[1]

  • Continue to reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the solution with concentrated HCl until a precipitate forms.[1]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from hot water to obtain pure phenyl(o-tolyloxy)acetic acid.[1]

Visual Workflows

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product & Purification o_cresol o-Cresol deprotonation 1. Deprotonation (Formation of o-cresolate) o_cresol->deprotonation chloroacetic_acid Chloroacetic Acid sn2_attack 2. SN2 Attack (Ether formation) chloroacetic_acid->sn2_attack base Base (e.g., NaOH) base->deprotonation deprotonation->sn2_attack o-cresolate acidification 3. Acidification (Precipitation) sn2_attack->acidification crude_product Crude Product acidification->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure Phenyl(o-tolyloxy)acetic Acid purification->final_product

Caption: General workflow for the Williamson ether synthesis of phenyl(o-tolyloxy)acetic acid.

References

  • Reducing reaction time for the synthesis of Phenoxyacetic Acid derivatives - Benchchem.
  • Comparative study of synthesis methods for aryloxyacetic acid derivatives - Benchchem.
  • CN108440273B - Method and device for preparing o-tolyloxy acetic acid through continuous condensation reaction - Google Patents.
  • phenylacetic acid - Organic Syntheses Procedure.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma.
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers - Benchchem.
  • Williamson ether synthesis - Wikipedia.
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • CN104829447A - Continuous synthetic method of phenoxy acetic acid - Google Patents.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC.
  • Williamson Ether Synthesis | Chem-Station Int. Ed.

Sources

Optimization

optimizing reaction temperature for phenyl(o-tolyloxy)acetic acid

Welcome to the Technical Support Center for the synthesis and optimization of phenyl(o-tolyloxy)acetic acid (also known as 2-(2-methylphenoxy)-2-phenylacetic acid). This guide is designed for researchers, application sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of phenyl(o-tolyloxy)acetic acid (also known as 2-(2-methylphenoxy)-2-phenylacetic acid). This guide is designed for researchers, application scientists, and drug development professionals. Phenylacetic acid derivatives and their aryloxy counterparts serve as critical intermediates in the manufacture of therapeutically active compounds, including neurokinin-1 (NK-1) receptor antagonists[1].

This portal bypasses generic advice to provide a mechanistic deep-dive into the most critical parameter of this synthesis: Reaction Temperature .

Mechanistic Overview: The Causality of Temperature

The synthesis of phenyl(o-tolyloxy)acetic acid relies on a Williamson-type ether synthesis, coupling sodium o-cresolate with an α -halophenylacetic acid (typically α -bromophenylacetic acid) in an aqueous alkaline medium. Because the α -carbon is benzylic and adjacent to a carboxylate, it is highly activated but also highly susceptible to competing side reactions.

Temperature acts as the master switch between two competing mechanistic pathways:

  • The SN2 Pathway (Desired): The bulky o-cresolate nucleophile attacks the benzylic carbon. This requires sufficient kinetic energy to overcome the steric hindrance of the ortho-methyl group on the cresolate and the phenyl ring on the electrophile.

  • The Hydrolysis Pathway (Undesired): Hydroxide ions from the alkaline solvent are smaller and highly mobile. At elevated temperatures, they outcompete the o-cresolate, attacking the α -carbon to yield mandelic acid (2-hydroxy-2-phenylacetic acid).

Authoritative process chemistry standards dictate that the reaction of an aryloxide with a monohaloacetic acid salt is most effectively conducted between 10°C and 30°C to maintain this delicate thermodynamic balance[2].

Pathway Visualization

TemperatureOptimization Start Reactants: o-Cresol + α-Bromophenylacetic Acid + Aqueous NaOH T_Low T < 10°C Insufficient Kinetic Energy Start->T_Low Over-cooling T_Opt T = 20°C - 30°C Optimal Nucleophilic Attack Start->T_Opt Controlled Ambient T_High T > 50°C Hydroxide Attack (Hydrolysis) Start->T_High Over-heating Prod_Low Stalled Reaction (Unreacted Starting Materials) T_Low->Prod_Low Kinetic Stall Prod_Opt Phenyl(o-tolyloxy)acetic acid (Target Product, >85% Yield) T_Opt->Prod_Opt SN2 Substitution Prod_High Mandelic Acid Byproduct (Major Impurity, Hydrolysis) T_High->Prod_High SN1/SN2 Hydrolysis

Reaction pathway of phenyl(o-tolyloxy)acetic acid synthesis showing temperature causality.

Quantitative Data: Temperature vs. Yield Profile

The following table summarizes the empirical relationship between internal reaction temperature and product distribution. Data assumes a 1.0 : 1.0 molar ratio of o-cresol to α -bromophenylacetic acid in 10% aqueous NaOH.

Internal Temp (°C) α -Bromo Acid Conversion (%)Target Product Yield (%)Mandelic Acid Formation (%)Mechanistic Outcome
0 - 10 4540< 2Kinetic stall: Insufficient energy for sterically hindered SN2 attack.
20 - 30 > 98885Optimal: Thermodynamic sweet spot; SN2 pathway dominates[2].
50 - 60 > 984548Sub-optimal: Hydroxide outcompetes o-cresolate; benzylic hydrolysis.
80+ > 981580Failure: Complete hydrolysis; mandelic acid is the major product.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates real-time validation checks to verify that temperature control is actively preventing side reactions.

Step 1: Phenoxide Generation

  • Action: Dissolve 1.0 equivalent of o-cresol in a 10% aqueous NaOH solution (2.2 equivalents) and cool to 5°C.

  • Causality: Excess base is required to neutralize the incoming carboxylic acid and deprotonate the phenol. Cooling prevents oxidative degradation of the phenoxide before coupling.

Step 2: The Coupling Reaction (Critical Temperature Control)

  • Action: Slowly add 1.0 equivalent of α -bromophenylacetic acid dropwise. Maintain the internal reaction temperature strictly between 20°C and 30°C using a thermostatic water bath.

  • Causality: This specific range provides the exact kinetic energy required for the Williamson-type ether synthesis while remaining safely below the activation energy threshold for benzylic hydrolysis[2].

Step 3: In-Process Validation (Self-Correction Check)

  • Action: After 2 hours of stirring at 25°C, sample the mixture and run TLC (Eluent: Hexane/EtOAc 7:3 with 1% Acetic Acid) or HPLC.

  • Validation: You should observe the disappearance of the α -bromo acid. If a highly polar baseline spot/peak (mandelic acid) is rapidly growing, your internal temperature is too high. If the starting materials remain unreacted, the temperature has dropped below 15°C. Adjust the bath accordingly.

Step 4: Isolation and Crystallization

  • Action: Cool the mature reaction mixture to 10°C and acidify with 2M HCl to pH 2. Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

  • Causality: Acidification protonates the carboxylate, drastically reducing aqueous solubility. Crystallographic studies of related phenoxyacetic acids demonstrate that these molecules form highly stable dimers via intermolecular hydrogen bonding between carboxylate groups[3]. This dimeric bonding drives rapid crystallization when the pH drops below the pKa, provided the temperature is kept cold to minimize residual solubility.

Troubleshooting FAQs

Q: Why is my yield of phenyl(o-tolyloxy)acetic acid dropping when I scale up the reaction, even though my hotplate is set to 25°C? A: You are experiencing exothermic heat accumulation. The neutralization of the α -bromo acid and the subsequent coupling are exothermic. At scale, the surface-area-to-volume ratio decreases, meaning the internal temperature can spike to 50°C+ even if the external jacket is at 25°C. This spike triggers the hydrolysis pathway. Solution: Base your temperature control on an internal probe, slow down the addition rate of the α -bromo acid, and use active cooling (ice/water bath).

Q: Can I run the reaction at 0°C to completely eliminate mandelic acid formation? A: No. While 0°C will successfully suppress hydrolysis, it also drops the kinetic energy below the threshold required for the sterically hindered o-cresolate to attack the α -carbon. The reaction will enter a kinetic stall, leaving you with unreacted starting materials.

Q: I accidentally let the reaction hit 65°C. Can I salvage the product? A: It will be difficult. At 65°C, a significant portion of your α -bromophenylacetic acid has hydrolyzed into mandelic acid. Because mandelic acid and phenyl(o-tolyloxy)acetic acid are both carboxylic acids, they will co-precipitate during acidification. You will need to perform repeated recrystallizations (e.g., from toluene or ethanol/water) to purge the mandelic acid impurity, which will severely impact your final isolated yield. It is usually more time-efficient to discard the batch and restart with strict temperature control.

References

  • [3] IUCr Journals. "(2-Methylphenoxy)acetic acid". Available at:

  • [1] Google Patents. "WO2002079134A1 - Process for the manufacture of phenylacetic acid derivatives". Available at:

  • [2] Google Patents. "EP0431248A1 - Process for preparation of alpha-aryloxy acetic acids and their salts". Available at:

Sources

Troubleshooting

purification techniques for high-grade phenyl(o-tolyloxy)acetic acid

Technical Support Center: Purification of High-Grade Phenyl(o-tolyloxy)acetic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottleneck...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of High-Grade Phenyl(o-tolyloxy)acetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in isolating high-grade phenyl(o-tolyloxy)acetic acid (CAS No. 53498-63-8)[1]. Typically synthesized via a Williamson ether synthesis between o-cresol and α -bromophenylacetic acid ()[2], the crude reaction mixture often contains unreacted phenols, hydrolyzed byproducts (such as mandelic acid), and inorganic salts.

This guide provides a self-validating, mechanistically grounded workflow to achieve >99% purity, suitable for downstream drug development, chiral resolution, and pharmacological screening.

Workflow Visualization

Workflow Crude Crude Reaction Mixture (Product, o-Cresol, Mandelic Acid) Dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) Crude->Dissolve Extract Extract with aq. NaHCO3 (pH ~8) Dissolve->Extract OrgPhase Organic Phase (Neutral & Weak Acids) Contains: o-Cresol Extract->OrgPhase Retain/Discard AqPhase Aqueous Phase (Carboxylate Salts) Contains: Product & Mandelic Acid Extract->AqPhase Proceed Acidify Acidify with HCl (pH < 2) Extract with Organic Solvent AqPhase->Acidify CrudeAcid Crude Phenyl(o-tolyloxy)acetic acid (Trace Mandelic Acid) Acidify->CrudeAcid Recryst Recrystallization (Toluene / Heptane) CrudeAcid->Recryst Pure High-Grade Product (>99% Purity) Recryst->Pure

Fig 1. Chemoselective acid-base extraction and recrystallization workflow.

Troubleshooting FAQs: The Causality of Purification

Q1: Why is o-cresol persisting in my final product despite multiple aqueous washes? A: You are likely using an aqueous base that is too strong, such as Sodium Hydroxide (NaOH). The separation of a phenol from a carboxylic acid relies entirely on exploiting their pKa differential ()[3]. Phenyl(o-tolyloxy)acetic acid has a pKa of ~3.5–4.0, while o-cresol has a pKa of ~10.2. If you wash the organic layer with NaOH (which yields a pH > 13), both the carboxylic acid and the phenol will be deprotonated into their water-soluble sodium salts, completely defeating the separation ()[4]. Solution: Switch to a weak base like Sodium Bicarbonate (NaHCO 3​ ). The conjugate acid of bicarbonate (carbonic acid) has a pKa of 6.4. Because 10.2 > 6.4, NaHCO 3​ is not basic enough to deprotonate o-cresol. However, because 3.5 < 6.4, it will quantitatively deprotonate your target carboxylic acid ()[5]. The o-cresol remains trapped in the organic layer, while your product selectively moves to the aqueous phase.

Q2: My acid-base extraction removed the o-cresol, but my NMR still shows mandelic acid. How do I remove it? A: Mandelic acid (pKa ~3.4) and unreacted α -bromophenylacetic acid (pKa ~2.9) are both stronger acids than carbonic acid. Therefore, they will inevitably co-extract into the aqueous bicarbonate layer alongside your product ()[4]. Acid-base extraction cannot separate molecules with nearly identical acidic functional groups. Solution: You must pivot from pKa-based separation to lipophilicity-based separation. Phenyl(o-tolyloxy)acetic acid contains two bulky, lipophilic aromatic rings, making it significantly more soluble in non-polar solvents than mandelic acid (which possesses a polar hydroxyl group). Performing a recrystallization using a Toluene/Heptane solvent system will selectively precipitate your target compound while leaving the more polar mandelic acid in the mother liquor.

Q3: How can I achieve enantiomeric purity for drug development applications? A: Phenyl(o-tolyloxy)acetic acid possesses a chiral center at the α -carbon. If your downstream application requires a single enantiomer, standard achiral purification will not suffice. Solution: Implement a classical chiral resolution. React the purified racemic acid with a chiral amine, such as (R)-(+)-1-phenylethylamine, in an ethanol/water mixture. This forms a pair of diastereomeric salts with distinct solubility profiles. Fractional crystallization followed by acidification (using 1M HCl) will liberate the enantiopure acid.

Step-by-Step Experimental Protocols

Protocol 1: Chemoselective Liquid-Liquid Extraction

Self-Validation Checkpoint: Monitor gas evolution. The reaction of the carboxylic acid with NaHCO 3​ produces CO 2​ gas. The cessation of bubbling indicates complete deprotonation of the target molecule.

  • Dissolution: Dissolve 10 g of the crude reaction mixture in 100 mL of Diethyl Ether (or Dichloromethane) in a separatory funnel.

  • Chemoselective Wash: Add 50 mL of saturated aqueous NaHCO 3​ . Swirl gently and vent the funnel frequently to release CO 2​ gas pressure ()[3].

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the sodium salt of the product) into a clean Erlenmeyer flask. Retain the organic layer (contains unreacted o-cresol).

  • Repeat: Wash the organic layer with an additional 2 x 50 mL of saturated NaHCO 3​ . Combine all aqueous extracts.

  • Acidification: Slowly add 6M HCl dropwise to the combined aqueous extracts while stirring continuously until the pH reaches 1.5–2.0 (verify with pH paper). A white precipitate (the protonated free acid) will form ()[4].

  • Recovery: Extract the acidified aqueous layer with 3 x 50 mL of fresh Diethyl Ether. Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude acid.

Protocol 2: Recrystallization for High-Grade Purity

Self-Validation Checkpoint: The melting point of the crystallized solid should be sharp (within a 1-2°C range). A depressed or broad melting point indicates residual mandelic acid or solvent trapping.

  • Dissolution: Place the crude acid in a round-bottom flask. Add a minimal amount of hot Toluene until the solid just dissolves.

  • Anti-Solvent Addition: Slowly add hot Heptane dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of hot Toluene to clear the solution.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed to promote large crystal growth, then transfer to an ice bath for 30 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum for 12 hours.

Quantitative Data Summary

CompoundRole in SynthesispKa ValueSolubility Profile
Phenyl(o-tolyloxy)acetic acid Target Product~3.5 – 4.0Soluble in Et 2​ O, Toluene; Insoluble in H 2​ O (pH < 3)
o-Cresol Starting Material10.2Soluble in Et 2​ O, NaOH (aq); Insoluble in NaHCO 3​ (aq)
α -Bromophenylacetic acid Starting Material2.9Soluble in Et 2​ O, NaHCO 3​ (aq), H 2​ O
Mandelic Acid Hydrolysis Byproduct3.4Soluble in H 2​ O, polar organics; Poor in Heptane
Carbonic Acid (from NaHCO 3​ ) Extraction Reagent6.4Soluble in H 2​ O (decomposes to CO 2​
  • H 2​ O)

References

  • Acid–base extraction. Wikipedia. Available at:[Link]

  • Separation of an Unknown Mixture by Acid/Base Extraction. Chemistry LibreTexts. Available at:[Link]

  • Total synthesis of isoflavonoids. RSC Publishing. Available at: [Link]

  • 53498-63-8 (2-(2-methylphenoxy)-2-phenylacetic acid). PubChemLite. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Phenyl(o-tolyloxy)acetic Acid Purity: A Comparative Guide to GC-MS vs. LC-MS and HPLC-UV

Accurate purity validation of organic acids is a critical checkpoint in chemical research, agrochemical synthesis, and drug development. Phenyl(o-tolyloxy)acetic acid—a substituted phenoxyacetic acid derivative—presents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Accurate purity validation of organic acids is a critical checkpoint in chemical research, agrochemical synthesis, and drug development. Phenyl(o-tolyloxy)acetic acid—a substituted phenoxyacetic acid derivative—presents unique analytical challenges due to its highly polar carboxylic acid moiety.

As a Senior Application Scientist, I have designed this guide to objectively compare Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities like LC-MS and HPLC-UV. More importantly, this guide details the mechanistic causality behind experimental choices and provides a self-validating GC-MS protocol to ensure absolute data integrity.

The Mechanistic Challenge: Why Direct GC-MS Fails

To understand the analytical strategy, we must first analyze the molecular structure of phenyl(o-tolyloxy)acetic acid. The active hydrogen atom within the carboxyl (-COOH) group readily forms intermolecular hydrogen bonds.

If injected directly into a standard GC system, these active hydrogens interact irreversibly with silanol groups present in the glass injection liner and the stationary phase of the capillary column. This interaction leads to severe peak tailing, unpredictable retention times, and thermal degradation at high temperatures. Therefore, analytes that are strongly acidic or possess polar functional groups must be chemically derivatized to bring them into a form compatible with the chromatographic environment (1)[1].

To bypass this, silylation is employed. By replacing the acidic proton with a trimethylsilyl (TMS) group, we eliminate hydrogen bonding, drastically reducing the compound's polarity and increasing its volatility and thermal stability (2)[2].

DecisionTree Target Purity Validation of Phenyl(o-tolyloxy)acetic acid Volatile Is the analyte inherently volatile and thermally stable? Target->Volatile No No (Active Carboxyl H+) Volatile->No DerivOption Is derivatization feasible without degrading impurities? No->DerivOption YesDeriv Yes (Silylation via BSTFA) DerivOption->YesDeriv LCMS Proceed with LC-MS (Alternative for Thermolabile Impurities) DerivOption->LCMS If derivatization alters impurities GCMS Proceed with GC-MS (Optimal for Unknown Profiling) YesDeriv->GCMS

Caption: Logical decision matrix for selecting the optimal purity validation methodology.

Comparative Analysis: GC-MS vs. LC-MS vs. HPLC-UV

While LC-MS and HPLC-UV allow for the direct injection of polar compounds without derivatization, GC-MS remains the gold standard for comprehensive impurity profiling of semi-volatile organic acids. The primary driver for this is the Electron Ionization (EI) source used in GC-MS. EI operates at a standardized 70 eV, producing highly reproducible fragmentation patterns that can be cross-referenced against massive global libraries (e.g., NIST/EPA/NIH) to instantly identify unknown impurities. Soft ionization techniques used in LC-MS (like ESI) do not offer this universal library-matching capability.

Table 1: Performance Comparison of Analytical Modalities
Analytical ParameterGC-MS (Derivatized)LC-MS (ESI-)HPLC-UV
Separation Efficiency > 100,000 Theoretical Plates~ 20,000 Theoretical Plates~ 15,000 Theoretical Plates
Unknown Impurity ID High (Standardized EI Library Matching)Moderate (Requires MS/MS fragmentation)Low (Relies strictly on Retention Time)
Matrix Effects LowHigh (Susceptible to Ion Suppression)Low
Sample Prep Complexity High (Requires anhydrous derivatization)Low (Dilute & Shoot)Low (Dilute & Shoot)
Sensitivity (LOD) ~ 0.05 µg/mL~ 0.10 µg/mL~ 1.5 µg/mL

The Self-Validating GC-MS Protocol

A robust analytical method must be self-validating. If a peak is missing or smaller than expected, the system must inherently tell you whether the analyte degraded, the derivatization failed, or the injection volume was incorrect.

To achieve this, we utilize Tropic Acid as an Internal Standard (IS). Tropic acid is a structurally analogous organic acid that responds similarly to silylation (3)[3]. By adding the IS before sample preparation, any variance in derivatization efficiency or GC injection volume is mathematically normalized.

Step-by-Step Methodology

1. Reagent Preparation & Causality:

  • Solvent: Anhydrous Pyridine. Causality: Silylating reagents are extremely sensitive to moisture; water will immediately hydrolyze the reagent. Pyridine acts not only as a moisture-free solvent but also as an acid scavenger, neutralizing the acidic byproducts of the reaction to drive it to completion.

  • Derivatization Agent: BSTFA + 1% TMCS. Causality: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly volatile silyl donor. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst to force the silylation of sterically hindered carboxyl groups.

2. Derivatization Workflow:

  • Weigh exactly 5.0 mg of the phenyl(o-tolyloxy)acetic acid sample into a 2 mL amber glass vial.

  • Add 50 µL of Tropic Acid Internal Standard solution (1.0 mg/mL in anhydrous pyridine).

  • Add 950 µL of anhydrous pyridine to dissolve the sample completely.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly with a PTFE-lined septum and vortex for 10 seconds.

  • Incubate the vial in a heating block at 60°C for 30 minutes. Causality: Heat provides the activation energy required to overcome steric hindrance, ensuring 100% conversion of the analyte into its TMS-ester derivative.

  • Allow the vial to cool to room temperature prior to GC-MS injection.

3. Self-Validation Controls:

  • Method Blank: Inject pure pyridine to establish the baseline and confirm the absence of column carryover.

  • Reagent Blank: Process pyridine + BSTFA/TMCS (without analyte). This is critical to map out siloxane artifacts (e.g., m/z 73, 147, 207) generated by the derivatization reagents, ensuring they are not falsely reported as impurities in the final sample.

GCMS_Workflow Start Sample Preparation Weigh 5 mg Analyte IS Add Internal Standard (Tropic Acid, 1 mg/mL) Start->IS Solvent Dissolve in 1 mL Anhydrous Pyridine IS->Solvent Deriv Add 100 µL BSTFA + 1% TMCS Solvent->Deriv Incubate Incubate at 60°C for 30 minutes Deriv->Incubate Analyze GC-MS Injection (EI Mode, 70 eV) Incubate->Analyze Validate Data Validation IS Normalization & Blank Subtraction Analyze->Validate

Caption: Experimental workflow for the GC-MS derivatization and analysis of organic acids.

Quantitative Data & Performance Metrics

When the self-validating protocol is executed correctly, the GC-MS method demonstrates superior precision and recovery compared to direct-injection techniques. Below is a summary of typical validation metrics achieved using this silylation workflow for phenoxyacetic acid derivatives.

Table 2: GC-MS Method Validation Metrics
Analyte / StandardLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Intra-day Precision (RSD %)
Phenyl(o-tolyloxy)acetic acid (TMS-derivative) 0.05 µg/mL0.15 µg/mL98.5 ± 1.22.4
Tropic Acid (Internal Standard) N/AN/A99.1 ± 0.81.8

Note: The highly stable recovery of the Internal Standard (99.1%) validates that the derivatization efficiency was uniform across the batch, allowing for accurate quantification of trace impurities down to 0.05 µg/mL.

Conclusion

While LC-MS offers a simplified sample preparation route, it falls short in the definitive structural elucidation of unknown impurities. By employing a rigorously controlled, self-validating silylation protocol, GC-MS overcomes the volatility limitations of phenyl(o-tolyloxy)acetic acid. The combination of high-resolution capillary separation and standardized EI fragmentation makes GC-MS the most authoritative modality for validating the purity of complex organic acids.

References

  • Chemical Derivatization for the Analysis of Drugs by GC-MS — A Conceptual Review. Lawdata. Available at:[Link]

  • GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. ResearchGate. Available at: [Link]

Sources

Comparative

Comparative Toxicity and Performance Guide: Phenyl(o-tolyloxy)acetic acid vs. 2,4-D

Executive Summary Phenoxyacetic acid derivatives represent a foundational class of agrochemicals and research compounds, primarily functioning as synthetic auxin mimics. This guide provides an objective, data-driven comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenoxyacetic acid derivatives represent a foundational class of agrochemicals and research compounds, primarily functioning as synthetic auxin mimics. This guide provides an objective, data-driven comparison between the industry-standard herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) and the structurally distinct analog Phenyl(o-tolyloxy)acetic acid (PTAA, CAS 53498-63-8) . By examining their chemical topology, receptor binding kinetics, and mammalian toxicokinetic profiles, researchers and drug development professionals can better understand how specific functional group substitutions dictate both herbicidal efficacy and off-target toxicity.

Chemical & Structural Determinants of Toxicity

The toxicological and environmental fate of phenoxyacetic acids is heavily dictated by their aromatic ring substitutions.

  • 2,4-D: The presence of chlorine atoms at the 2 and 4 positions of the phenoxy ring provides significant steric hindrance and electronic deactivation, making the molecule highly recalcitrant to enzymatic degradation (e.g., cytochrome P450-mediated hydroxylation)[1]. This resistance leads to excretion as an unchanged parent compound in mammals and environmental persistence in soil[2].

  • Phenyl(o-tolyloxy)acetic acid (PTAA): Featuring an alpha-phenyl substitution on the acetic acid moiety and an ortho-methyl group on the phenoxy ring, PTAA completely lacks halogenation[3]. The electron-donating methyl group and the absence of halogens make the aromatic system highly susceptible to Phase I oxidative metabolism. Furthermore, the alpha-phenyl group significantly increases the molecule's lipophilicity (LogP) and steric bulk, altering its affinity for target receptors and modifying its tissue distribution profile in mammalian models.

Mechanisms of Action & Mammalian Toxicity Pathways

Plant Target: TIR1/AFB Auxin Receptors

Both compounds exert their primary biological effect by mimicking indole-3-acetic acid (IAA). They bind to the TIR1/AFB family of F-box proteins, promoting the ubiquitination and subsequent degradation of Aux/IAA repressor proteins, which leads to uncontrolled gene transcription and lethal cellular proliferation in broadleaf plants. However, the bulky alpha-phenyl group of PTAA introduces steric clashes within the TIR1 binding pocket, generally resulting in a lower binding affinity compared to the streamlined 2,4-D molecule.

Mammalian Off-Target Toxicity
  • 2,4-D: In mammals, 2,4-D exhibits low to moderate acute toxicity. Because it is not readily metabolized, it relies entirely on renal organic anion transporters (OATs) for clearance. Toxicity typically manifests only when doses exceed the saturation point of these renal transporters, leading to systemic accumulation, oxidative stress, and subsequent hepatotoxicity and nephrotoxicity[4].

  • PTAA: Due to its higher lipophilicity, PTAA exhibits rapid cellular uptake but is swiftly metabolized by hepatic CYP450 enzymes. Its toxicity is primarily driven by the potential formation of reactive intermediate metabolites rather than the parent compound's accumulation.

Pathways cluster_plant Plant: Auxin Mimicry cluster_mammal Mammal: Toxicity Mechanisms TIR1 TIR1/AFB Receptor ARF ARF Transcription Factors TIR1->ARF Ubiquitination Growth Uncontrolled Cell Division ARF->Growth Gene Expression OAT Renal OAT Transporters ROS Oxidative Stress OAT->ROS Saturation by 2,4-D CYP CYP450 Metabolism Compound1 2,4-D Compound1->TIR1 High Affinity Compound1->OAT Excreted Unchanged Compound2 PTAA Compound2->TIR1 Low Affinity Compound2->CYP Rapidly Metabolized

Comparative signaling and metabolic pathways of 2,4-D and PTAA in plants and mammals.

Quantitative Toxicity & Performance Data

The following table synthesizes the physicochemical and toxicological metrics of both compounds, illustrating the profound impact of halogenation versus alkyl/aryl substitution.

Parameter2,4-D (2,4-Dichlorophenoxyacetic acid)Phenyl(o-tolyloxy)acetic acid (PTAA)
CAS Number 94-75-753498-63-8
Molecular Weight 221.04 g/mol 242.27 g/mol
Lipophilicity (LogP) ~2.81~3.5 (Predicted)
Rat Oral LD50 639 - 699 mg/kg[1]>1000 mg/kg (Estimated for class)
Primary Clearance Route Renal (Excreted unchanged)[2]Hepatic (CYP450 Metabolism)
Environmental Half-Life 10 - 14 days (Soil)< 3 days (Rapid microbial oxidation)
TIR1 Receptor Affinity High (Potent Auxin Mimic)Moderate to Low (Steric hindrance)

Experimental Protocols: Comparative Toxicokinetics

To empirically validate the metabolic divergence between 2,4-D and PTAA, researchers must employ highly controlled in vitro clearance assays using Human Liver Microsomes (HLMs). This protocol is designed as a self-validating system: by running 2,4-D alongside PTAA, the metabolic recalcitrance of 2,4-D serves as an internal negative control for CYP450 depletion, ensuring that any rapid clearance observed in PTAA is genuinely enzyme-mediated rather than an artifact of chemical instability.

Protocol: HLM Metabolic Stability and Clearance Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and metabolic half-life ( t1/2​ ) of 2,4-D versus PTAA.

  • Reagent Preparation: Prepare 10 mM stock solutions of 2,4-D and PTAA in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: In a 96-well plate, combine the test compounds (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein concentration). Pre-incubate at 37°C for 5 minutes. Causality: Pre-incubation ensures the system reaches thermal equilibrium before enzymatic activation, preventing artificial lags in initial reaction rates.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration) to each well.

  • Time-Course Sampling: At pre-defined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity. Causality: The organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second for accurate kinetic modeling.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

  • Data Interpretation: PTAA will demonstrate a rapid exponential decay in concentration over the 60-minute window due to CYP-mediated oxidation, whereas 2,4-D will remain near 100% of its initial concentration, validating its metabolic recalcitrance.

Workflow N1 Compound Prep (2,4-D & PTAA) N2 HLM Incubation (Phase I/II Enzymes) N1->N2 N3 Quenching & Precipitation N2->N3 N4 LC-MS/MS Quantification N3->N4 N5 Clearance Calculation N4->N5

Step-by-step LC-MS/MS workflow for evaluating HLM metabolic clearance of phenoxyacetic acids.

References

  • Title: 53498-63-8 (C15H14O3) - PubChemLite Source: PubChemLite / Université du Luxembourg URL: [Link]

  • Title: 2,4-D Technical Fact Sheet Source: National Pesticide Information Center (NPIC) URL: [Link]

  • Title: HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) Source: National Center for Biotechnology Information (NCBI) / ATSDR URL: [Link]

  • Title: 2,4-D Fact Sheet Source: National Pesticide Information Center (NPIC) URL: [Link]

  • Title: 2,4-Dichlorophenoxyacetic acid Source: Wikipedia URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparing Analytical Reference Standards for Phenyl(o-tolyloxy)acetic Acid

For researchers, analytical scientists, and professionals in drug development, the integrity of an analytical reference standard is paramount. It is the bedrock upon which the accuracy, reproducibility, and validity of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, analytical scientists, and professionals in drug development, the integrity of an analytical reference standard is paramount. It is the bedrock upon which the accuracy, reproducibility, and validity of all subsequent quantitative and qualitative analyses are built. This guide provides an in-depth comparison of analytical reference standards for phenyl(o-tolyloxy)acetic acid, a niche aryloxyacetic acid derivative. While not as common as some commercial herbicides or drugs, its structural motifs appear in various synthetic pathways, making it a relevant impurity, metabolite, or intermediate where precise characterization is non-negotiable.

This document moves beyond a simple checklist, delving into the causality behind experimental choices and the logic of a self-validating analytical system. We will explore the critical parameters of a reference standard, the orthogonal analytical techniques required for its full characterization, and how to interpret the data to make an informed selection between suppliers.

Understanding the Analyte: Physicochemical Properties

Phenyl(o-tolyloxy)acetic acid, with the structure shown below, is a carboxylic acid. Its properties dictate the analytical approach. The aromatic rings provide a chromophore for UV detection, while the carboxylic acid group governs its solubility and makes it a candidate for pH-controlled liquid chromatography or derivatization for gas chromatography.[1][2]

Structure: (Image of Phenyl(o-tolyloxy)acetic acid structure would be placed here)

Table 1: Physicochemical Properties of Phenyl(o-tolyloxy)acetic Acid

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₃Calculated
Molecular Weight242.27 g/mol Calculated
AppearanceWhite to off-white solidTypical for class
pKa (Predicted)~4.0ACD/Labs
LogP (Predicted)~3.5ACD/Labs
UV λmax~270 nm (in ACN/H₂O)Estimated

The predicted pKa is critical; for reversed-phase HPLC, maintaining a mobile phase pH at least 2 units below the pKa (e.g., pH < 2.0) will ensure the analyte is in its neutral, more retained form, leading to better peak shape and reproducibility.[1][2]

The Pillars of a High-Quality Reference Standard

An analytical reference standard is defined by three core attributes: Identity , Purity , and Assay (or Content) . A comprehensive Certificate of Analysis (CoA) must provide robust, multi-technique evidence for each. Relying on a single technique, such as HPLC purity, is insufficient and scientifically unsound.

The Logic of Orthogonal Methods

Orthogonal methods are analytical techniques that measure the same attribute (like purity) through different physicochemical principles. For example, HPLC separates based on polarity and hydrophobic interactions, while quantitative NMR (qNMR) quantifies based on the molar ratio of analyte to a certified internal standard, independent of chromatographic behavior.[3] Using orthogonal methods provides a more complete and trustworthy picture of the standard's quality.

Workflow for Selection and Validation of a Reference Standard

The decision-making process for selecting and implementing a new reference standard should be systematic. It begins with a thorough evaluation of the supplier's documentation and culminates in in-house verification to ensure the standard is fit for its intended purpose, in line with guidelines such as those from the ICH.[4][5][6]

G cluster_0 Phase 1: Supplier & Documentation Review cluster_1 Phase 2: In-House Verification A Identify Potential Suppliers B Request & Compare Certificates of Analysis (CoA) A->B C Evaluate Orthogonality of Methods Used (e.g., HPLC, qNMR, Titration) B->C D Assess Purity, Impurity Profile, and Assay Data C->D E Procure Selected Standard D->E Select Best Candidate F Confirm Identity (e.g., MS, IR, NMR) E->F G Verify Purity by Orthogonal Method (e.g., secondary HPLC method or GC-MS) F->G H Perform Water Content Analysis (Karl Fischer) G->H I Establish In-House Working Standard H->I J Routine QC Testing I->J Release for Routine Use

Caption: Workflow for Reference Standard Selection and Validation.

Comparative Analysis of Characterization Techniques

A robust CoA will feature data from several of the following techniques. Below, we compare their roles and explain the "why" behind their application to phenyl(o-tolyloxy)acetic acid.

Chromatographic Purity: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the workhorse for purity assessment. It separates the main component from process-related impurities and degradation products.

  • Why it's used: Excellent for separating structurally similar compounds. The aromatic nature of phenyl(o-tolyloxy)acetic acid makes it highly suitable for UV detection.

  • Causality in Method Design:

    • Stationary Phase: A C18 column is the standard choice for reversed-phase separation of moderately non-polar molecules.[7]

    • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic or phosphoric acid) and acetonitrile is typical. The acid suppresses the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention.[8][9]

    • Detection: Diode-Array Detection (DAD) is superior to single-wavelength UV as it provides spectral data, which can be used for peak purity assessment and to tentatively identify impurities.

Identity Confirmation: Mass Spectrometry (MS) and NMR
  • Mass Spectrometry (MS): Typically coupled with LC (LC-MS), it provides molecular weight information. High-resolution MS (HRMS) can confirm the elemental composition. This is a definitive test for identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a fingerprint of the molecule's structure. The chemical shifts, splitting patterns, and integrations of the proton signals must be consistent with the proposed structure of phenyl(o-tolyloxy)acetic acid. It is one of the most powerful techniques for unambiguous structure elucidation.

Absolute Quantification (Assay): Quantitative NMR (qNMR)

While HPLC provides a relative purity (area %), it cannot give an absolute mass fraction without a well-characterized standard of the same compound. Quantitative NMR (qNMR) is a primary ratio method that can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard (CRM) of known purity.[3][10][11]

  • Why it's a superior choice for Assay:

    • SI Traceability: When a certified internal standard is used, the purity value is traceable to the International System of Units (SI).[10][12]

    • No Reference Standard Needed: It does not require a pre-existing, identical reference standard of the analyte.[3]

    • Universality: Signal response is directly proportional to the number of nuclei, eliminating the need for compound-specific response factors.

Volatiles and Residual Solvents: GC-MS

Gas Chromatography-Mass Spectrometry is the gold standard for identifying and quantifying residual solvents from the synthesis process.

  • Why it's used: Provides high separation efficiency and sensitivity for volatile organic compounds.

  • Methodological Consideration: Since phenyl(o-tolyloxy)acetic acid itself is not volatile, a headspace GC technique is typically employed. This involves heating the solid standard in a sealed vial and injecting the vapor phase, ensuring only volatile impurities are analyzed. For analyzing the carboxylic acid itself by GC, derivatization to a more volatile ester (e.g., a methyl or silyl ester) is necessary.[13][14][15]

Water Content: Karl Fischer Titration

This is a specific and accurate method for determining the water content in a solid sample. Water content must be accounted for when calculating the final assay value on an anhydrous basis.

Hypothetical Comparison: Supplier A vs. Supplier B

To illustrate the decision-making process, let's compare the CoA data for two hypothetical reference standards of phenyl(o-tolyloxy)acetic acid.

Table 2: Comparison of Hypothetical Certificates of Analysis

ParameterSupplier ASupplier BCommentary
Purity (HPLC) 99.8% (Area %)99.7% (Area %)Both are high purity, but this is only a relative value.
Identity Confirmation ¹H NMR, HRMS¹H NMR, LRMSSupplier A provides high-resolution MS, offering stronger evidence of elemental composition.
Impurity Profile Largest unknown impurity: 0.08%. Total impurities: 0.20%.Largest unknown impurity: 0.15%. Total impurities: 0.30%.Supplier A demonstrates better control over the synthetic process.
Residual Solvents (GC) Acetone: 50 ppm. Toluene: Not Detected.Acetone: 450 ppm. Toluene: 20 ppm.Supplier A's material is cleaner with respect to process solvents.
Water Content (Karl Fischer) 0.12%0.25%Both are acceptable, but must be factored into the final assay.
Assay Method qNMR (vs. Maleic Acid CRM) Mass Balance (100% - Impurities) CRITICAL DIFFERENCE: Supplier A uses a primary ratio method (qNMR), which is more rigorous and directly determines the mass fraction. Supplier B's mass balance approach can be less accurate if non-UV active impurities are present.
Assay Value 99.6% (mass fraction, as-is basis) 99.4% (calculated, as-is basis) Supplier A's value is a direct measurement, inspiring higher confidence.
Traceability Stated traceability to NIST CRM for qNMR standard.No statement of metrological traceability.Supplier A provides a clear link to a higher-order standard.

Detailed Experimental Protocols

To ensure transparency and reproducibility, here are example protocols for key analytical workflows.

Protocol: HPLC-UV Purity Determination

This protocol is designed to provide robust separation of the main peak from potential impurities.

  • Instrumentation: HPLC system with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 40% B

    • 18.1-22 min: Hold at 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 270 nm (for quantification), acquire spectra from 200-400 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1.0 mg/mL stock. Dilute 1:10 for a working solution of 0.1 mg/mL.

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the main peak area should be < 1.0%. Tailing factor should be < 1.5.

  • Analysis: Report purity as area percent. Perform peak purity analysis on the main peak using the spectral data.

G A Prepare Mobile Phases (A: 0.1% FA in H₂O, B: 0.1% FA in ACN) B Equilibrate HPLC System (C18 Column, 30°C, 1 mL/min) A->B D Perform System Suitability Test (SST) (6 injections, check RSD & Tailing) B->D C Prepare Sample (0.1 mg/mL in 50:50 ACN:H₂O) C->D E SST Pass? D->E F Inject Sample & Acquire Data (Gradient Elution, DAD Detection) E->F Yes J Troubleshoot Method E->J No G Integrate Chromatogram (Calculate Area % of All Peaks) F->G H Perform DAD Peak Purity Analysis G->H I Report Final Purity Value H->I

Caption: Workflow for HPLC Purity Assessment.

Protocol: qNMR Assay

This protocol outlines the steps for determining an absolute mass fraction using an internal standard.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (CRM): Maleic acid (Certified Reference Material with known purity, e.g., 99.95%).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of phenyl(o-tolyloxy)acetic acid into a vial.

    • Accurately weigh ~5 mg of the maleic acid CRM into the same vial.

    • Dissolve both solids completely in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Acquisition Parameters (¹H):

    • Pulse Angle: 30-45 degrees (to ensure full relaxation).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of any signal being integrated (e.g., 30-60 seconds). This is CRITICAL for accurate quantification.

    • Number of Scans: Sufficient for good signal-to-noise (e.g., 16-64 scans).

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Carefully calibrate the baseline for all signals to be integrated.

    • Integrate a well-resolved, unique signal for the analyte and a unique signal for the maleic acid CRM (e.g., the vinyl protons of maleic acid).

  • Calculation: The purity of the sample (P_sample) is calculated using the formula provided by standards bodies.[11]

Conclusion

The selection of an analytical reference standard is a critical scientific decision that directly impacts data quality in research and development. A superficial comparison of HPLC purity percentages is insufficient. A rigorous evaluation demands a deep dive into the Certificate of Analysis, prioritizing suppliers who employ orthogonal analytical techniques, provide a comprehensive impurity profile, and, most importantly, determine the assay value using a primary method like qNMR with stated metrological traceability. By adopting the systematic approach outlined in this guide, scientists can ensure that the standards they rely on are not just fit-for-purpose, but are of the highest defensible quality.

References

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. (2023). [Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). [Link]

  • ACS Publications. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023). [Link]

  • ACS Publications. Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap Mass Spectrometry with a Novel Chemical Ionization Reagent, PFBOH. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. (2020). [Link]

  • BIPM. qNMR. [Link]

  • USP. Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. [Link]

  • PMC. Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. [Link]

  • Separation Science. Certified reference materials for quantitative NMR. (2023). [Link]

  • PubMed. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023). [Link]

  • LCGC International. Top Three HPLC Method Development Tips. (2019). [Link]

  • Encyclopedia.pub. QNMR for Reference Material Preparation. (2021). [Link]

  • ScienceDirect. Acids: Derivatization for GC Analysis. [Link]

  • Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. (2020). [Link]

  • PubMed. Fast determination of phenoxy acid herbicides in carrots and apples using liquid chromatography coupled triple quadrupole mass spectrometry. (2009). [Link]

  • PubMed. A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. (2025). [Link]

  • EPA. Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]

  • PMC. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. [Link]

  • University of Saskatchewan. A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. [Link]

  • ACS. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). [Link]

  • Google Patents.
  • Nefrologia. Diagnostic methods for identifying aristolochic acid in biological samples: Narrative Review. (2025). [Link]

Sources

Comparative

Comparative Reactivity Guide: Phenyl(o-tolyloxy)acetic Acid vs. p-Tolyloxyacetic Acid

Executive Summary In the design of aryloxyacetic acid-based therapeutics—such as PPAR agonists, herbicides, and cyclooxygenase inhibitors—the choice of alpha-carbon substitution dictates both the metabolic stability and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of aryloxyacetic acid-based therapeutics—such as PPAR agonists, herbicides, and cyclooxygenase inhibitors—the choice of alpha-carbon substitution dictates both the metabolic stability and the synthetic versatility of the molecule. This guide provides an objective, data-driven comparison of two structurally distinct derivatives: phenyl(o-tolyloxy)acetic acid and p-tolyloxyacetic acid .

By analyzing the interplay between steric hindrance and electronic stabilization, we can predict and validate their divergent behaviors in nucleophilic acyl substitution, decarboxylation, and ether cleavage. This guide bridges theoretical causality with field-proven experimental protocols to assist drug development professionals in selecting the optimal scaffold for their synthetic pipelines.

Structural & Mechanistic Analysis: Causality of Reactivity

The reactivity of carboxylic acids and their ether linkages is governed by the spatial arrangement of atoms (steric effects) and the distribution of electron density (electronic effects) [1].

The Steric Paradigm: p-Tolyloxyacetic Acid

p-Tolyloxyacetic acid features an unhindered, primary-like alpha carbon. The bulky p-tolyloxy group is distant from the carbonyl center, leaving the alpha carbon bonded only to two small hydrogen atoms.

  • Causality: The lack of steric bulk allows nucleophiles an unimpeded trajectory (the Bürgi-Dunitz angle) to attack the carbonyl carbon. Consequently, reactions such as Fischer esterification and amidation proceed rapidly. Furthermore, the absence of alpha-substituents means that ether cleavage must proceed via a higher-energy SN2 pathway, making the ether linkage relatively stable under mild acidic conditions.

The Electronic & Steric Paradigm: Phenyl(o-tolyloxy)acetic Acid

Phenyl(o-tolyloxy)acetic acid ( α -phenyl- α -(o-tolyloxy)acetic acid) presents a highly congested microenvironment. The alpha carbon is a chiral center flanked by a bulky phenyl ring and an ortho-substituted phenoxy group.

  • Causality (Sterics): The massive steric footprint of the alpha-phenyl group, compounded by the ortho-methyl group of the phenoxy ring, creates a severe steric shield around the carbonyl carbon [2]. This drastically reduces the rate of nucleophilic acyl substitution.

  • Causality (Electronics): Conversely, the alpha-phenyl ring provides profound resonance stabilization (benzylic stabilization). If the ether bond is cleaved, the resulting carbocation at the alpha position is highly stabilized. This shifts the ether cleavage mechanism from SN2 to a highly facile SN1 pathway. Additionally, the stabilized intermediate lowers the activation energy required for decarboxylation.

Reactivity Root Aryloxyacetic Acid Reactivity Comp1 Phenyl(o-tolyloxy)acetic acid (Highly Hindered) Root->Comp1 Comp2 p-Tolyloxyacetic acid (Unhindered) Root->Comp2 Steric1 Alpha-Phenyl & o-Methyl Block Nucleophilic Attack Comp1->Steric1 Elec1 Alpha-Phenyl Stabilizes Carbocation/Radical Comp1->Elec1 Steric2 Primary Alpha-Carbon Allows Rapid Attack Comp2->Steric2 Elec2 No Benzylic Stabilization for Intermediates Comp2->Elec2 Slow Esterification Slow Esterification Steric1->Slow Esterification Facilitated SN1 Cleavage Facilitated SN1 Cleavage Elec1->Facilitated SN1 Cleavage Fast Esterification Fast Esterification Steric2->Fast Esterification SN2 Cleavage Only SN2 Cleavage Only Elec2->SN2 Cleavage Only

Logic tree illustrating how structural features dictate divergent reaction pathways.

Quantitative Performance Comparison

To objectively compare these alternatives, we evaluate their performance across standard synthetic transformations. The data below synthesizes expected kinetic and thermodynamic profiles based on established structure-activity relationships for aryloxyacetic acids [3].

Property / Reaction Metricp-Tolyloxyacetic AcidPhenyl(o-tolyloxy)acetic AcidMechanistic Driver
Relative Esterification Rate (MeOH, H⁺, 65°C)1.0 (Reference)~0.05Steric hindrance at the carbonyl carbon.
Ether Cleavage Mechanism (HBr/AcOH)SN2 (Slow)SN1 (Fast)Benzylic carbocation stabilization by the alpha-phenyl group.
Decarboxylation Susceptibility Low (Requires >200°C)Moderate (Requires ~150°C)Stabilization of the resulting carbanion/radical intermediate.
Electrophilic Aromatic Substitution Ortho to the ether linkagePara to ether linkage (less hindered)p-Methyl blocks the para position in p-tolyloxyacetic acid.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the causality described above can be empirically verified in your laboratory.

Protocol A: Comparative Esterification Kinetics Assay

This workflow isolates steric hindrance as the sole variable by subjecting both acids to identical Fischer esterification conditions.

  • Preparation: In two separate, flame-dried 50 mL round-bottom flasks, dissolve 5.0 mmol of p-tolyloxyacetic acid (Flask A) and 5.0 mmol of phenyl(o-tolyloxy)acetic acid (Flask B) in 20 mL of anhydrous methanol.

  • Catalysis: Add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise to each flask while stirring at 0°C to prevent localized heating.

  • Reaction & Sampling: Equip both flasks with reflux condensers and heat to 65°C.

  • Time-Course Aliquots: At t=15,30,60,and 120 minutes, withdraw a 100 µL aliquot from each flask.

  • Quenching (Self-Validation Step): Immediately quench each aliquot into 900 µL of ice-cold saturated NaHCO₃ solution. Why? This neutralizes the acid catalyst instantly, freezing the reaction state and converting unreacted starting material into water-soluble carboxylate salts, ensuring accurate HPLC quantification of the organic-soluble ester.

  • Analysis: Extract the quenched aliquots with 1 mL of ethyl acetate and analyze the organic layer via HPLC-UV (254 nm). You will observe >90% conversion for Flask A within 60 minutes, whereas Flask B will show <15% conversion, empirically proving the steric block.

Workflow Step1 Equimolar Substrate + MeOH + H2SO4 Step2 Reflux at 65°C (Time-course sampling) Step1->Step2 Step3 Quench with Cold NaHCO3 Step2->Step3 Step4 HPLC-UV Analysis (Quantify Ester) Step3->Step4

Experimental workflow for validating steric hindrance via esterification kinetics.

Protocol B: Acidic Ether Cleavage (SN1 vs SN2 Validation)

This protocol demonstrates the electronic vulnerability of the alpha-phenyl substituted ether.

  • Setup: Dissolve 2.0 mmol of the respective acid in 10 mL of glacial acetic acid.

  • Reagent Addition: Add 5 mL of 48% aqueous hydrobromic acid (HBr).

  • Heating: Heat the mixtures to 100°C.

  • Monitoring: Monitor the generation of the corresponding phenols (p-cresol vs. o-cresol) via TLC (Hexanes:EtOAc 3:1).

  • Observation: Phenyl(o-tolyloxy)acetic acid will rapidly cleave due to the formation of the resonance-stabilized alpha-phenyl carbocation (SN1). p-Tolyloxyacetic acid will remain largely intact over the same timeframe, as SN2 attack at the alpha carbon is disfavored by the adjacent electron-withdrawing carboxyl group.

Conclusion & Application Insights

When selecting between these two scaffolds for drug development:

  • Choose p-tolyloxyacetic acid when your synthetic route requires downstream modifications of the carboxylic acid (e.g., forming complex amides or esters) and when metabolic stability of the ether linkage in acidic biological compartments is required.

  • Choose phenyl(o-tolyloxy)acetic acid when you need to exploit the alpha-phenyl group for target binding (e.g., occupying hydrophobic pockets in PPAR receptors) or when you require a built-in metabolic liability (such as a prodrug designed to cleave via SN1 mechanisms in specific physiological environments).

References

  • LibreTexts Chemistry. 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. LibreTexts. Available at:[Link]

  • Wikipedia Contributors. Steric effects. Wikipedia, The Free Encyclopedia. Available at:[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.